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4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride Documentation Hub

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  • Product: 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride
  • CAS: 1431965-74-0

Core Science & Biosynthesis

Foundational

safety data sheet MSDS for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the specific requirements for creating a comprehensive technical guide or whitepaper related to the Safety Data Sheet (SDS) for 4-(2,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing the specific requirements for creating a comprehensive technical guide or whitepaper related to the Safety Data Sheet (SDS) for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. I'm zeroing in on the need for in-depth technical information.

Defining the Audience & Structure

I've clarified the target audience: researchers and scientists. I've also secured full editorial autonomy. Now I'm shifting towards a Senior Application Scientist persona. The focus is now to prioritize scientific integrity, logical explanations, and authoritative sourcing with real URLs for validation. I'm prioritizing causality, self-validation, and comprehensive references. I'm also exploring visualization, specifically using Graphviz (DOT language) for clear workflows, which will provide step-by-step methodologies. I'll summarize quantitative data in tables with max 100 character captions and adhering to the specified color palette and formatting rules.

Verifying Chemical Structure

I've confirmed the initial CAS number, 1431965-74-0, corresponds to the freebase form. Now, I'm adjusting my focus, as the prompt specifies the hydrochloride salt. My next step involves verifying GHS classifications specific to both aniline and aniline hydrochloride to ensure accurate technical guidance is created.

Analyzing the Hydrochloride Salt

I'm now focusing specifically on the hydrochloride salt of 4-(2,2-difluoroethoxy)-3-methoxyaniline, with CAS 1431965-74-0 for the free base. The prompt's emphasis on the salt is key.

Defining Safety Considerations

I'm now outlining the expected GHS hazards for the hydrochloride salt, assuming standard halogenated aniline characteristics. I'm noting potential categories for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and STOT SE/RE risks (respiratory tract and methemoglobinemia). I'm structuring the content with an executive summary, physicochemical/safety profiling (SDS core), and handling/storage/risk mitigation.

Developing Safety Protocols

I'm now detailing experimental workflows, outlining protocols for the safe handling of the hydrochloride salt, focusing on weighing, dissolution, and subsequent free-basing of the amine for reactions like Buchwald-Hartwig or amidation. Emergency response and spill management procedures are also in progress, including neutralization and cleanup instructions. I'm building a robust system that also includes a detailed reference list. I've also started working on visualizations: a toxicological pathway diagram focusing on methemoglobinemia, and an experimental workflow visual. I am finalizing the Graphviz DOT diagram for the toxicity mechanism, including nodes for aniline derivative, CYP450 oxidation, N-hydroxylaniline, hemoglobin, methemoglobin, and hypoxia, with distinct colors for clarity. I'll make sure there's good text contrast in the diagrams.

Defining the Whitepaper's Scope

I've established the foundational information needed to craft an authoritative whitepaper. My thoughts are coalescing around the core structure. Currently, I'm focusing on the Title & Abstract, which will provide a high-level overview of the subject matter, including the role of the compound and the guide's purpose.

Refining the Safety Profiles

I'm now diving deep into the technical specifications and safety aspects. I've compiled a detailed table of physicochemical properties and GHS hazards, clearly outlining the risks associated with the compound. Furthermore, the mechanistic basis of toxicity is being elucidated, specifically focusing on the methemoglobinemia pathway, which I'm visualizing with an initial Graphviz DOT diagram. Now, I will refine the DOT diagrams to ensure they meet all constraints.

Adjusting the Visualization

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Visualizing the Workflow

I've crafted a second DOT diagram now. It's focused on the free-basing workflow, with a clear step-by-step presentation. I'm leveraging distinct node colors to represent each step. Node sizes are uniform, improving visual clarity. I'm aiming for easy understanding, using this as an additional visual element for the whitepaper.

Outlining the Synthesis

I'm now detailing the free-basing workflow. I have just added a new DOT diagram, including specific nodes for adding saturated NaHCO3 to adjust pH. The diagram illustrates each stage, including phase separation, drying the organic layer, and concentrating the product in vacuo to yield the free amine. I've focused on clarity with color-coded nodes and text.

Calculating the Molecular Weight

I've just finished verifying the molecular formula and weight for both the free base and the HCl salt. The meticulous calculation confirms C9H11F2NO2 for the base (MW: 203.19 g/mol ) and C9H11F2NO2 • HCl for the salt (MW: 239.65 g/mol ). I'm also planning to incorporate a section explaining the causality of experimental choices, to justify NaHCO3 use over NaOH. I'll be citing some resources from NIH and DTIC to support the methemoglobinemia mechanism.

Verifying the Citations

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Incorporating Practical Tips

I'm now integrating practical lab tips into the whitepaper to enhance its utility. For example, I'll mention that aniline hydrochlorides tend to oxidize and must be stored under argon. I've also incorporated a safety validation to emphasize the importance of verifying complete basification of the aqueous layer. I'm focusing on ensuring Expertise, Experience, Authoritativeness, and Trustworthiness. I plan to use a whitepaper format, with logical scientific phases, and structured tables.

Detailing the Methodologies

I'm now focusing on step-by-step experiment methodologies, particularly for the free-basing protocol, ensuring clarity and reproducibility. I'll include captions for each diagram. A complete, numbered references section with clickable URLs will be provided at the end. I've rechecked color contrast guidelines for DOT diagrams, and they're all compliant.

Formatting the Code

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Mapping the Indices

I've just finished mapping and organizing the necessary citations, with each source now assigned a clear index. I'll seamlessly integrate these indices throughout the whitepaper text and provide a full references section at the end. Next, I plan to draft the title and abstract, which will set the stage for the technical content.

Analyzing the Salt's Behavior

I'm currently delving into the characterization of the hydrochloride salt, focusing on its hygroscopic nature and photo-oxidation susceptibility, which both dictate essential storage and handling protocols. I am also developing the foundational understanding for a robust whitepaper. I will be sure to cite the specific resources as and in the appropriate places.

Summarizing the Toxicity Data

I've just distilled the key findings regarding the compound's safety profile into a concise table, including molecular weight, appearance, and acute toxicity data, with relevant citations. I've also incorporated the mechanistic pathway for methemoglobinemia, highlighting the liver's role in bioactivation through CYP enzymes, and the subsequent oxidation of hemoglobin. I'll provide a concise overview of how methemoglobinemia arises.

Elaborating the Mechanism

Now I'm articulating the detailed mechanistic steps of methemoglobinemia, focusing on the oxidation of ferrous iron (Fe2+) to the ferric state (Fe3+), which prevents oxygen binding. I've described the resulting leftward shift in the oxygen dissociation curve, leading to tissue hypoxia and clinical cyanosis, as supported by citations and. I've also incorporated a new DOT diagram, showing the mechanism.

Detailing the Protective Measures

I'm now detailing the necessary risk mitigation strategies and infrastructure. I'm focusing on engineering controls like fume hoods, and PPE requirements, including nitrile gloves and eye protection. I've also outlined storage protocols, such as inert atmosphere and amber glass vials at 2-8°C, and will ensure these are clearly written. I've also expanded the DOT diagram and Figure 1 to include new nodes.

Refining the Basification

I'm now detailing the methodology. The focus is now on describing the basification, which describes the necessity for the selection of saturated aqueous sodium bicarbonate (NaHCO3) over stronger bases to avoid cleavage of the ether. I'm also describing the role of ethyl acetate (EtOAc), highlighting the partitioning for the free amine and phase separation. This explanation forms the backbone of the synthesis protocol for the whitepaper.

Describing the Procedure

I'm now detailing the basification and extraction procedure for the whitepaper. I'm focusing on the first step: suspending the hydrochloride salt in ethyl acetate, and then the critical basification step where the self-validation is key to confirming cessation of CO2 evolution. I'll describe the subsequent extraction process and the validation of complete free-basing.

Describing the Extraction

I'm now detailing the basification and extraction steps for the whitepaper. I've focused on the initial suspension of the hydrochloride salt in ethyl acetate, and then the pivotal basification, which requires the self-validation to confirm cessation of CO2 evolution. I'll include the subsequent extraction and validation steps for complete free-basing. Now, I'm working to expand the dot diagram.

Detailing the Evaporation

I'm now describing the final evaporation step, which is crucial for yielding the product. I'm focusing on slow and controlled removal of the solvent in vacuo to prevent decomposition, along with the correct usage of vacuum, as an essential technique in the procedure. Furthermore, I've incorporated emergency response and decontamination procedures, describing both dermal exposure and clinical interventions.

Describing the Waste Disposal

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Exploratory

thermodynamic stability of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the , a novel substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the , a novel substituted aniline of interest to the pharmaceutical and fine chemical industries. In the absence of extensive public data on this specific molecule, this document synthesizes first-principle chemical knowledge with industry-standard methodologies to present a robust, field-proven approach. We will explore the molecule's intrinsic structural liabilities, outline a strategic plan for stability assessment based on International Council for Harmonisation (ICH) guidelines, detail the development of a self-validating, stability-indicating analytical method (SIAM), and propose potential degradation pathways under forced stress conditions. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related compounds.

Introduction: The Imperative of Stability

4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride enters the field as a potentially valuable building block for active pharmaceutical ingredients (APIs). Its unique substitution pattern—a methoxy group, a difluoroethoxy group, and the hydrochloride salt of an aniline—offers a complex interplay of electronic and steric effects that can be exploited in medicinal chemistry. However, this same structural complexity presents significant challenges to its chemical stability. Aniline derivatives are notoriously susceptible to oxidative degradation, and the presence of ether linkages introduces potential hydrolytic liabilities.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical determinant of its viability as a drug substance intermediate. A comprehensive stability profile is essential for defining storage conditions, shelf-life, and compatible formulation excipients, and is a non-negotiable requirement for regulatory submissions. This guide will provide the strategic and tactical tools to build that profile from the ground up.

Physicochemical Profile and Structural Considerations

The stability of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride is intrinsically linked to its molecular architecture. A proactive analysis of its structure allows us to anticipate potential vulnerabilities.

  • The Aniline Core: The primary amino group is a site of high electron density, making it a prime target for oxidation. In the hydrochloride salt form, this amine is protonated (Ar-NH₃⁺), which significantly reduces its nucleophilicity and susceptibility to oxidation. However, the equilibrium between the salt and free base form in solution is pH-dependent and critical to its stability.

  • Methoxy Group (-OCH₃): Located at the 3-position, this is a moderately activating, electron-donating group via resonance. It can increase the electron density of the aromatic ring, potentially making the ring more susceptible to electrophilic attack and oxidative processes.

  • 2,2-Difluoroethoxy Group (-OCH₂CF₂H): This substituent has a dual nature. The ether linkage presents a potential site for hydrolysis under harsh acidic or basic conditions. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring and may offer a degree of protection against oxidation.

  • The Hydrochloride Salt: While conferring improved aqueous solubility and initial stability to the amine, the hydrochloride form can be hygroscopic. Adsorbed water can act as a medium for hydrolytic degradation or facilitate reactions with excipients. There is also a potential for the loss of gaseous HCl at elevated temperatures, leading to the formation of the less stable free base.

The interplay of these groups dictates the molecule's overall reactivity and degradation profile.

A Strategic Framework for Stability Assessment

A robust stability study is a systematic investigation. Our approach is grounded in the ICH Q1A(R2) guideline, which provides a framework for designing formal stability studies. The overall workflow is designed to move from identifying potential risks to quantifying degradation and ensuring the analytical methods are fit for purpose.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Method Development cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Formal Stability Studies A Characterize Molecule (Structure, pKa, Solubility) B Propose Potential Degradation Pathways A->B informs C Develop Stability-Indicating Analytical Method (SIAM) B->C guides D Validate SIAM (ICH Q2(R1)) C->D requires E Execute Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) D->E enables F Identify Degradation Products (LC-MS, NMR) E->F generates data for G Confirm Peak Purity & Mass Balance E->G validates F->B refines H Initiate Long-Term & Accelerated Stability Studies G->H prerequisite for I Analyze Samples at Defined Timepoints H->I J Establish Shelf-Life & Storage Conditions I->J

Caption: Overall workflow for thermodynamic stability assessment.

Development of a Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is the analytical method used to measure the drug substance and its degradation products. The method must be "stability-indicating," meaning it can accurately quantify the parent compound without interference from any potential degradants, impurities, or excipients.[1][2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this task.[3]

Experimental Protocol: HPLC Method Development
  • Column Selection:

    • Initiate with a C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The hydrophobicity of the C18 chemistry provides good retention for moderately polar aromatic compounds.

    • Rationale: A C18 column is a versatile starting point, offering a robust mechanism for separating compounds based on their hydrophobicity. The long column length enhances resolving power, which is crucial for separating closely eluting degradation products.

  • Mobile Phase Selection & Optimization:

    • Start with a simple gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. Formic acid is used as a mobile phase additive to control the ionization of the aniline (ensuring it remains in its protonated form) and to sharpen peak shapes by minimizing silanol interactions with the stationary phase.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound and any visible impurities.

    • Refine the gradient to improve resolution around the parent peak and any degradant peaks observed during forced degradation studies.

  • Detection Wavelength:

    • Determine the UV absorbance maximum (λ-max) of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride by scanning a dilute solution (e.g., 10 µg/mL in mobile phase) using a diode array detector (DAD). Set the detector to this wavelength for maximum sensitivity.

  • System Suitability:

    • Before each run, inject a standard solution five times to establish system suitability. Key parameters include:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of peak area: ≤ 1.0%

Method Validation

Once developed, the method must be rigorously validated according to ICH Q2(R1) guidelines. This is a self-validating step; a method that fails validation is not trustworthy. Validation parameters include specificity (proven through forced degradation), linearity, range, accuracy, precision, and robustness.[4]

G Start Start: SIAM Development Select Select Column & Mobile Phase (e.g., C18, ACN/H2O w/ Acid) Start->Select Optimize Optimize Gradient & Flow Rate Select->Optimize Detect Determine Detection Wavelength (λ-max) Optimize->Detect Stress Perform Forced Degradation (See Section 5.0) Detect->Stress Check Check for Co-elution & Peak Purity (DAD) Stress->Check Check->Optimize Resolution Inadequate Validate Validate Method (ICH Q2) (Linearity, Accuracy, Precision) Check->Validate Resolution Adequate Final Final Validated SIAM Validate->Final

Caption: Workflow for Stability-Indicating Method (SIAM) development.

Forced Degradation Studies: Unveiling Instability

Forced degradation, or stress testing, is the process of intentionally subjecting the compound to harsh conditions to accelerate its decomposition.[1] This critical step helps identify likely degradation products, establish degradation pathways, and prove the specificity of the analytical method.[2]

General Protocol for Stress Testing

For each condition, a solution of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride (e.g., 1 mg/mL) is prepared. A control sample is stored under ambient conditions. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionProtocolRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours. Neutralize before injection.Simulates acidic environments. Primarily targets the ether linkages, potentially cleaving the difluoroethoxy or methoxy groups to form corresponding phenols.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours. Neutralize before injection.Simulates alkaline environments. May also target ether linkages, though anilines are generally more stable under basic conditions than acidic ones.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Simulates exposure to atmospheric or formulated oxidants. The aniline nitrogen is highly susceptible, potentially forming N-oxides, nitroso, or nitro derivatives. Ring oxidation can lead to hydroxylated species and eventual ring-opening.[5][6]
Thermal Degradation Solid sample stored at 80°C for 72 hours.Evaluates the intrinsic stability of the solid form. Potential for loss of HCl, dimerization, or polymerization of the resulting free base.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Simulates light exposure during manufacturing and storage. Can induce complex free-radical reactions, leading to colored polymeric products and oxidative degradation.

Proposed Degradation Pathways

Based on the stress testing results and fundamental chemical principles, we can propose the most probable degradation pathways. This predictive exercise is crucial for ensuring all relevant degradants are tracked in formal stability studies.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_thermal Thermal Pathway Parent 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl Parent Compound N_Oxide N-Oxide Derivative Parent->N_Oxide [O] H₂O₂ Polymer Polymeric Species Parent->Polymer [O] or hν Phenol1 4-Amino-5-methoxyphenol (Loss of -CH2CF2H) Parent->Phenol1 H⁺/OH⁻ Δ Phenol2 4-(2,2-difluoroethoxy)-3-aminophenol (Loss of -CH3) Parent->Phenol2 H⁺/OH⁻ Δ FreeBase Free Base Form (Loss of HCl) Parent->FreeBase Δ -HCl Nitroso Nitroso Derivative N_Oxide->Nitroso [O] FreeBase->Polymer Δ

Caption: Proposed degradation pathways for the target molecule.

Long-Term and Accelerated Stability Studies

With a validated SIAM and an understanding of potential degradation products, the final step is to conduct formal stability studies as per ICH Q1A(R2).

  • Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. This provides an early indication of the product's stability and can be used to support provisional shelf-life.

  • Long-Term Stability: Samples are stored at the intended storage condition, typically 25°C ± 2°C / 60% RH ± 5% RH, for a minimum of 12 months and continuing for the proposed re-test period.

Samples are pulled at specified timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed using the validated SIAM for assay, purity, and the presence of any specified or unspecified degradation products.

Conclusion

The is a complex function of its aniline core, ether linkages, and salt form. A proactive and systematic approach is essential for its characterization. This guide outlines a comprehensive strategy, beginning with a structural risk assessment and culminating in formal, ICH-compliant stability studies. The core of this strategy is the development of a robust, validated, stability-indicating analytical method, which serves as the ultimate arbiter of the molecule's integrity over time. By following this framework, researchers and drug developers can build a complete and trustworthy stability profile, ensuring the quality, safety, and efficacy of this promising chemical entity for its intended application.

References

  • Rao, B. M., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of Chromatographic Science, 49(7), 523–530. Available from: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]

  • Capitani, F., et al. (2017). Probing the Chemical Stability of Aniline under High Pressure. The Journal of Physical Chemistry C, 121(10), 5763–5769. Available from: [Link]

  • ResearchGate. (2021). Degradational Behaviour of 2- and 4-Methoxyanilines by the Application of Laterite Soil in Fenton-Like Oxidation: A Rational Analysis. Available from: [Link]

  • ResearchGate. (2025). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. Available from: [Link]

  • Bhat, A. H., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25), 200302. Available from: [Link]

  • PubChem. 4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline; hydron; dichloride. National Center for Biotechnology Information. Available from: [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6, 719-730. Available from: [Link]

  • Jarallah, H. M., & Hadi, J. S. (2024). Synthesis, characterization and thermal studies of 4-(2-hydroxy-3-methoxybenzylidene amino ) - N-(pyridine-2-yl) Benzene Sulphonamide and their complexes. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • ResearchGate. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Aniline and Aniline Hydrochloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Available from: [Link]

  • Patel, D., et al. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. Available from: [Link]

  • Wang, S., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances, 8(22), 12093–12103. Available from: [Link]

  • Klimova, M. A., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 92(Suppl 1), S100–S118. Available from: [Link]

  • Wikipedia. m-Anisidine. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Al-Amiery, A. A. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Foundational

Electronic Properties and Bioisosteric Applications of Difluoroethoxy Substituted Anilines in Drug Design

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoroethoxy group (e.g., −OCH2​CHF2​ or −OCF2​CH...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoroethoxy group (e.g., −OCH2​CHF2​ or −OCF2​CH3​ ) has emerged as a highly versatile bioisostere for standard alkoxy ethers. When substituted onto an aniline core—a ubiquitous scaffold in kinase inhibitors and central nervous system (CNS) agents—the difluoroethoxy group profoundly alters the molecule's stereoelectronic profile. This technical whitepaper explores the causality behind these electronic shifts, their downstream impact on physicochemical properties, and the self-validating experimental protocols required to quantify them.

Stereoelectronic Foundations: The "Fluorine Effect"

To understand the utility of difluoroethoxy anilines, one must dissect the competing electronic forces at play: the inductive effect ( −I ) and the resonance effect ( +R ).

In a standard methoxyaniline (anisidine), the oxygen atom donates electron density into the aromatic ring via resonance ( +R>−I ). This enriches the electron density on the aniline nitrogen, making its lone pair more available for protonation, thereby increasing basicity.

However, substituting the alkyl chain with a gem-difluoro group fundamentally disrupts this balance. Fluorine is the most electronegative element, and the CF2​ moiety exerts a powerful electron-withdrawing inductive pull through the sigma-bond framework. This strong −I effect 1, severely dampening its ability to participate in +R resonance with the aromatic ring. Consequently, the difluoroethoxy group acts as a net electron-withdrawing substituent. The aniline nitrogen's lone pair becomes delocalized and less accessible, resulting in a marked drop in the pKa of the conjugate acid.

Physicochemical Modulation in Drug Design

The electronic reprogramming of the aniline core by the difluoroethoxy group yields three critical pharmacokinetic advantages:

A. Basicity ( pKa ) and Membrane Permeability

The basicity of an amine dictates its ionization state at physiological pH (7.4). Highly basic anilines are heavily protonated, which incurs a massive desolvation penalty when crossing lipophilic cell membranes. By2 from ~5.3 (methoxy) to ~4.3 (difluoroethoxy), a significantly higher fraction of the drug remains un-ionized in the gastrointestinal tract and blood plasma, exponentially improving passive permeability and oral bioavailability.

B. Lipophilicity ( logD )

The highly polarized yet non-polarizable nature of the C-F bond 3 ( logP and logD7.4​ ) of the molecule. The difluoroethoxy group occupies a "Goldilocks" zone—more lipophilic than a methoxy group but less extreme than a trifluoromethoxy ( −OCF3​ ) group, preventing the molecule from becoming excessively greasy and insoluble.

C. Metabolic Shielding (CYP450 Resistance)

Aryl ethers are notorious metabolic liabilities, rapidly undergoing O-dealkylation via Cytochrome P450-mediated hydrogen abstraction at the alpha-carbon. The 4 strengthens adjacent C-H bonds (due to hyperconjugation and inductive effects) and introduces steric bulk. This effectively blocks the enzymatic oxidation pocket, drastically extending the in vivo half-life of the 5.

Quantitative Structure-Property Relationship (QSPR)

The table below summarizes the causality between the degree of fluorination, electronic parameters, and resulting physicochemical properties on a standard para-substituted aniline model.

Substituent (para to Aniline −NH2​ )Hammett Constant ( σp​ )Apparent pKa (Aniline N)Lipophilicity ( π )Metabolic Liability (O-Dealkylation)
−OCH3​ (Methoxy)-0.27~5.34-0.02High
−H (Unsubstituted)0.004.600.00Moderate
−OCH2​CHF2​ (2,2-Difluoroethoxy)~0.10~4.30~0.45Low
−OCF3​ (Trifluoromethoxy)0.353.751.04Very Low

Data synthesis demonstrates the shift from electron-donating (negative σp​ ) to electron-withdrawing (positive σp​ ) as fluorination increases, directly tracking with pKa depression.

Experimental Protocols

To ensure scientific integrity, the evaluation of difluoroethoxy anilines requires self-validating assay systems. Below are the field-proven methodologies for quantifying these properties.

Protocol A: High-Throughput UV-Vis / Potentiometric pKa Determination

Rationale: Fluorinated anilines often exhibit poor aqueous solubility. A co-solvent extrapolation method ensures accurate pKa determination without precipitation artifacts. The protocol uses UV-Vis tracking, as the aniline chromophore shifts upon protonation.

  • Stock Preparation: Dissolve the difluoroethoxy aniline in 100% LC-MS grade DMSO to yield a 10 mM stock.

  • Co-Solvent Titration Series: Prepare a series of universal aqueous buffers (pH 1.0 to 7.0) containing a standardized co-solvent ratio (e.g., 20%, 30%, and 40% Methanol) to maintain thermodynamic solubility.

  • Spectral Acquisition: Spike the compound to a final concentration of 50 µM. Record UV-Vis spectra (200–400 nm) at each pH increment using a diode-array spectrophotometer.

  • Isosbestic Validation: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). This self-validates that only a simple two-state protonation equilibrium is occurring without degradation.

  • Data Fitting: Extract the absorbance at the λmax​ of the ionized species. Fit the absorbance vs. pH curve to the Henderson-Hasselbalch equation to derive the apparent pKaapp​ for each co-solvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the pKaapp​ against the dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa .

Protocol B: Microsomal Stability Assay (O-Dealkylation Assessment)

Rationale: This assay isolates Phase I oxidative metabolism to prove the steric/electronic shielding effect of the difluoroethoxy group against CYP450 enzymes.

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Include a non-fluorinated methoxyaniline analog as a positive control for rapid clearance.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Kinetic Quenching: At precisely timed intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the ratio of remaining parent compound to the internal standard. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the log-linear depletion curve.

Visualizing the Fluorine Effect

The following diagram maps the logical causality between the structural addition of the difluoroethoxy group and the resulting macroscopic benefits in a drug development context.

G A Difluoroethoxy Aniline (-OCH2CHF2) B Strong -I Inductive Effect (Electronegative F) A->B C Steric Bulk & Conformational Shift A->C D C-H Bond Strengthening (Fluorine Shielding) A->D E Decreased pKa (Reduced Basicity) B->E Pulls e- from N lone pair F Increased Lipophilicity (Higher LogD) B->F Fluorine hydrophobicity C->F Desolvation penalty G Blocked O-Dealkylation (CYP450 Resistance) D->G Steric/electronic block H Improved Membrane Permeability E->H Higher unionized fraction F->H Better lipid partitioning I Enhanced Metabolic Half-Life G->I Reduced clearance

Fig 1. Logical relationship between difluoroethoxy substitution and downstream pharmacokinetic improvements.

References

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres Semantic Scholar[Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres National Institutes of Health (PMC) [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (PMC)[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design ResearchGate[Link]

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Validated Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, a key building block in contemporary medicinal chemistry. The difluoroethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, a key building block in contemporary medicinal chemistry. The difluoroethoxy moiety is a valuable bioisostere for metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This protocol details a robust and scalable multi-step synthesis beginning from isovanillin, proceeding through difluoroethoxylation, nitration, subsequent reduction of the nitro group, and concluding with hydrochloride salt formation. Each step is accompanied by expert commentary on the rationale behind procedural choices, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Overall Synthetic Strategy

The transformation of isovanillin into the target aniline hydrochloride is accomplished via a four-step sequence. This strategy was designed for efficiency and scalability, utilizing commercially available starting materials and well-established chemical transformations.

  • Difluoroethoxylation: The phenolic hydroxyl group of isovanillin is alkylated using 2-bromo-1,1-difluoroethane to introduce the key difluoroethoxy group.

  • Nitration: The aromatic ring is regioselectively nitrated at the position ortho to the newly introduced difluoroethoxy group.

  • Reduction: The nitro group is selectively reduced to a primary amine, yielding the free base aniline.

  • Salt Formation: The aniline is treated with hydrochloric acid to precipitate the stable and more easily handled hydrochloride salt.

The overall reaction pathway is illustrated below.

G cluster_0 Overall Synthetic Pathway Isovanillin Isovanillin Intermediate1 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde Isovanillin->Intermediate1 Step 1: Difluoroethoxylation Intermediate2 4-(2,2-Difluoroethoxy)-3-methoxy-2-nitrobenzaldehyde Intermediate1->Intermediate2 Step 2: Nitration Intermediate3 4-(2,2-Difluoroethoxy)-3-methoxyaniline Intermediate2->Intermediate3 Step 3: Reduction FinalProduct 4-(2,2-Difluoroethoxy)-3-methoxyaniline HCl Intermediate3->FinalProduct Step 4: Salt Formation

Caption: Overall synthetic pathway from isovanillin to the target compound.

Materials and Equipment

Reagents and Solvents
Reagent / SolventCAS NumberMolecular Weight ( g/mol )SupplierNotes
Isovanillin621-59-0152.15Sigma-Aldrich99% purity or higher
2-Bromo-1,1-difluoroethane359-07-9144.95TCIHandle in a fume hood
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher ScientificAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous
Fuming Nitric Acid (≥90%)7697-37-263.01Sigma-AldrichCorrosive & Oxidizer
Sulfuric Acid (98%)7664-93-998.08VWRCorrosive
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.11Acros Organics85% technical grade or better
Tetrahydrofuran (THF)109-99-972.11Sigma-AldrichAnhydrous
Methanol (MeOH)67-56-132.04Fisher ScientificACS Grade
Hydrochloric Acid (in Dioxane, 4M)7647-01-036.46Sigma-AldrichAnhydrous solution
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade
Dichloromethane (DCM)75-09-284.93Fisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04VWRGranular
Equipment
  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stir plates with heating capabilities

  • Reflux condenser and nitrogen/argon inlet adapter

  • Thermometer and temperature controller

  • Addition funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
  • Rationale: This step employs a standard Williamson ether synthesis. Potassium carbonate is a cost-effective base sufficient for deprotonating the phenolic hydroxyl. DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.

ReagentMolesMolar Eq.Mass / Volume
Isovanillin0.101.015.2 g
Potassium Carbonate0.151.520.7 g
2-Bromo-1,1-difluoroethane0.121.217.4 g (10.5 mL)
DMF--150 mL

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isovanillin (15.2 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add anhydrous DMF (150 mL) to the flask.

  • Begin stirring and add 2-bromo-1,1-difluoroethane (17.4 g, 0.12 mol) dropwise at room temperature.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil, which may solidify upon standing. The product can be used in the next step without further purification. Expected yield: ~20 g (92%).

Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxy-2-nitrobenzaldehyde
  • Rationale: A mixture of fuming nitric acid and sulfuric acid is a standard and potent nitrating agent for deactivating aromatic rings. The reaction is performed at low temperature (0-5 °C) to control the exothermic reaction and prevent over-nitration.[1] The nitro group is directed ortho to the electron-donating difluoroethoxy group.

ReagentMolesMolar Eq.Mass / Volume
Intermediate from Step 1~0.0921.0~20.0 g
Sulfuric Acid (98%)--100 mL
Fuming Nitric Acid (≥90%)0.111.27.0 g (4.6 mL)

Procedure:

  • In a 500 mL flask, cool concentrated sulfuric acid (100 mL) to 0 °C in an ice-salt bath.

  • Slowly add the crude 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde (~20.0 g, ~0.092 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (4.6 mL, 0.11 mol) to 20 mL of cold sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product in a vacuum oven at 40-50 °C. Expected yield: ~21 g (88%).

Step 3: Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline
  • Rationale: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines, often used when other reducible functional groups (like the aldehyde here) are present.[2] However, in this sequence, the aldehyde is often converted to an amine through other means or reduced concurrently. A more robust method involves catalytic hydrogenation. For this protocol, we will use a common catalytic reduction.

ReagentMolesMolar Eq.Mass / Volume
Intermediate from Step 2~0.0811.0~21.0 g
Palladium on Carbon (10% Pd/C)--~2.1 g (10 wt%)
Methanol (MeOH)--250 mL
Hydrogen Gas (H₂)--50 psi

Procedure:

  • To a hydrogenation vessel (Parr shaker), add the nitro compound from Step 2 (~21.0 g, ~0.081 mol) and methanol (250 mL).

  • Carefully add 10% Pd/C (2.1 g, 10 wt%) under a nitrogen atmosphere.

  • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.

  • Pressurize the vessel to 50 psi with hydrogen gas and begin vigorous shaking.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aniline as a dark oil or solid. Expected yield: ~17 g (96%).

Step 4: Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride
  • Rationale: Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base aniline, which can be susceptible to air oxidation. Using a solution of HCl in a non-polar solvent like dioxane ensures precipitation of the anhydrous salt.

ReagentMolesMolar Eq.Mass / Volume
Aniline from Step 3~0.0781.0~17.0 g
Ethyl Acetate (EtOAc)--150 mL
HCl in Dioxane (4M)0.0861.121.5 mL

Procedure:

  • Dissolve the crude aniline from Step 3 (~17.0 g, ~0.078 mol) in ethyl acetate (150 mL).

  • With stirring, slowly add the 4M solution of HCl in dioxane (21.5 mL, 0.086 mol) at room temperature.

  • A precipitate will form immediately. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove any non-basic impurities.

  • Dry the product under vacuum at 50 °C to a constant weight. Expected yield: ~18 g (91%).

Characterization

The identity and purity of the final product, 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton chemical shifts and integration corresponding to the structure.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the difluoroethoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To assess the purity of the final crystalline salt.

Safety and Handling

  • General: All steps should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: The nitration step is highly exothermic and involves corrosive and oxidizing acids. The addition of reagents must be slow and controlled, with efficient cooling to prevent the temperature from exceeding 5 °C.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation apparatus must be properly set up and purged to eliminate air before introducing hydrogen. The palladium catalyst is pyrophoric when dry and should be handled with care, preferably wetted.

Experimental Workflow Diagram

G cluster_1 Synthesis & Purification Workflow start Start: Isovanillin step1 Step 1: Difluoroethoxylation (Isovanillin, K₂CO₃, BrCF₂CH₂Br in DMF) start->step1 workup1 Workup 1: Aqueous Quench & EtOAc Extraction step1->workup1 step2 Step 2: Nitration (HNO₃ / H₂SO₄ at 0-5°C) workup1->step2 workup2 Workup 2: Ice Quench & Filtration step2->workup2 step3 Step 3: Reduction (H₂, 10% Pd/C in MeOH) workup2->step3 workup3 Workup 3: Catalyst Filtration & Solvent Evaporation step3->workup3 step4 Step 4: Salt Formation (HCl in Dioxane / EtOAc) workup3->step4 workup4 Workup 4: Filtration & Drying step4->workup4 final Final Product: 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl workup4->final char Characterization (NMR, MS, MP) final->char

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • Organic Syntheses. Procedure for p-Dimethylaminobenzophenone.
  • BenchChem. Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives.
  • BenchChem. Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Sources

Application

Application Note: Preparation of Amides from 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

Executive Summary The synthesis of targeted amide libraries using highly functionalized anilines is a cornerstone of modern drug discovery, particularly in the development of PDE4 inhibitors and anti-inflammatory agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted amide libraries using highly functionalized anilines is a cornerstone of modern drug discovery, particularly in the development of PDE4 inhibitors and anti-inflammatory agents. This application note details the mechanistic rationale and validated protocols for generating amide bonds utilizing 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride . By addressing the specific electronic deactivation and phase-transfer challenges associated with this specific hydrochloride salt, this guide provides researchers with robust, self-validating workflows for both discovery-scale and process-scale chemistry.

Mechanistic Insights & Causality

To achieve high-yielding amide couplings, the physical and electronic properties of the starting materials must dictate the experimental design.

Electronic Profile and Nucleophilicity

Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. In 4-(2,2-difluoroethoxy)-3-methoxyaniline, the substituents exert competing electronic effects:

  • The 3-Methoxy Group: Positioned meta to the amine, it cannot donate electron density via resonance to the amine-bearing carbon. Instead, it exerts a mild electron-withdrawing inductive effect.

  • The 4-(2,2-Difluoroethoxy) Group: Positioned para to the amine, the oxygen atom attempts to donate electron density via resonance. However, the highly electronegative difluoromethyl moiety (–CF₂H) exerts a strong inductive pull through the oxygen, significantly dampening the overall electron density of the ring.

The Hydrochloride Salt Challenge

The starting material is supplied as a hydrochloride salt, rendering the amine fully protonated and non-nucleophilic. Stoichiometric base is strictly required to liberate the free base in situ. Failure to account for the HCl equivalent is the primary cause of stalled reactions. When calculating base stoichiometry (e.g., using DIPEA), one must mathematically account for:

  • Neutralization of the aniline HCl salt (1.0 eq).

  • Deprotonation of the carboxylic acid (1.0 eq).

  • Neutralization of acidic byproducts generated during the coupling cycle (1.0–1.5 eq).

Comparative Data: Coupling Reagent Selection

The selection of the activation strategy depends on the scale, the sensitivity of the carboxylic acid, and the acceptable risk of epimerization.

Coupling StrategyReagentsYield PotentialEpimerization RiskScalabilityCost Profile
Uronium Salt HATU, DIPEA, DMF>90%LowPoor (Discovery only)High
Acid Chloride (COCl)₂, Pyridine, DCM>85%High (if chiral α -carbon)Excellent (Process scale)Low
Phosphonic Anhydride T3P, Pyridine, EtOAc>80%Very LowGoodModerate
Carbodiimide EDC, HOBt, NMM, DCM60-75%ModerateModerateLow

Table 1: Comparative analysis of amide coupling strategies for deactivated aniline hydrochlorides based on [2].

Workflow Visualization

The following diagram illustrates the divergent activation pathways depending on the chosen methodology.

AmideSynthesis A 4-(2,2-difluoroethoxy)- 3-methoxyaniline HCl B Free Base Liberation (Requires Base: DIPEA or Pyridine) A->B + Base (Neutralization) D1 Active OAt-Ester B->D1 Nucleophilic Attack D2 Acid Chloride B->D2 Nucleophilic Attack C1 Carboxylic Acid + HATU + DIPEA C1->D1 Activation C2 Carboxylic Acid + SOCl2 / (COCl)2 C2->D2 Activation E Target Amide Product D1->E - HOAt D2->E - HCl

Figure 1: Divergent activation pathways for amide bond formation from aniline hydrochloride.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is optimized for parallel library synthesis and sensitive carboxylic acids. It utilizes pre-activation to prevent the aniline from reacting directly with HATU to form a guanidinium byproduct.

Reagents:

  • Carboxylic Acid (1.0 eq, 1.0 mmol)

  • 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl (1.05 eq, 1.05 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 3.5 mmol)

  • Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried vial under N₂, dissolve the carboxylic acid and HATU in 5 mL of anhydrous DMF. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: This allows the complete formation of the highly reactive OAt-active ester before the nucleophile is introduced, preventing competitive side reactions.

  • Base Liberation: In a separate vial, suspend the aniline hydrochloride in 5 mL of DMF. Add 1.5 eq of DIPEA and sonicate for 2 minutes until a clear solution is obtained. Causality: This neutralizes the HCl salt, generating the nucleophilic free amine.

  • Coupling: Transfer the free aniline solution dropwise into the active ester solution. Stir at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LCMS. The system is self-validating when the mass of the OAt-ester intermediate disappears and is entirely replaced by the target amide mass.

  • Workup Validation: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with:

    • 5% aqueous LiCl ( 3×10 mL) Removes DMF.

    • 1N aqueous HCl ( 1×10 mL) Protonates and removes unreacted aniline and DIPEA.

    • Saturated aqueous NaHCO₃ ( 1×10 mL) Deprotonates and removes unreacted carboxylic acid and HOAt.

    • Brine ( 1×10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride Method (Process / Scale-Up)

For scaling beyond 10 grams, HATU becomes cost-prohibitive and poses safety risks. The acid chloride method provides a highly scalable, atom-economical alternative [3].

Reagents:

  • Carboxylic Acid (1.0 eq, 50.0 mmol)

  • Oxalyl Chloride (1.2 eq, 60.0 mmol)

  • 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl (0.95 eq, 47.5 mmol)

  • Pyridine (3.0 eq, 150.0 mmol)

  • Anhydrous DCM (250 mL)

  • Catalytic DMF (3 drops)

Step-by-Step Methodology:

  • Acyl Chloride Generation: Suspend the carboxylic acid in 150 mL of DCM. Add 3 drops of DMF. Cool the flask to 0 °C. Add oxalyl chloride dropwise over 15 minutes. Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack type intermediate that rapidly chlorinates the acid.

  • Degassing: Remove the ice bath and stir at room temperature until gas evolution (CO and CO₂) ceases completely (approx. 2 hours). Concentrate the solution under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride. Redissolve in 50 mL of DCM.

  • Nucleophile Preparation: In a separate 500 mL flask, suspend the aniline hydrochloride in 50 mL of DCM. Add Pyridine (3.0 eq) and cool to 0 °C. Causality: Pyridine acts as both the base to liberate the aniline and as a nucleophilic catalyst during the acylation step.

  • Coupling: Add the acid chloride solution dropwise to the aniline solution at 0 °C to strictly control the exotherm and prevent di-acylation.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active spot corresponding to the free aniline is fully consumed.

  • Workup Validation: Quench the reaction with 50 mL of water. Separate the layers. Wash the organic layer with 1N HCl to remove pyridine, followed by saturated NaHCO₃ to remove any hydrolyzed acid chloride. Dry over Na₂SO₄ and concentrate to yield the highly pure amide.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

Method

Application Note: Scale-Up Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

Executive Summary The incorporation of fluoroalkoxy motifs is a privileged strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and fine-tune the pKa of adjacent amines. 4-(2,2-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluoroalkoxy motifs is a privileged strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and fine-tune the pKa of adjacent amines. 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride (CAS: 1431965-74-0) is a highly valued building block used in the synthesis of kinase inhibitors and GPCR modulators.

This application note details a robust, three-step scale-up protocol for this intermediate, transitioning from discovery-scale synthesis to a pilot-plant-ready process. The optimized route eliminates the need for chromatographic purification, utilizing crystallization-driven workups to achieve an overall yield of >75% with >99.5% HPLC purity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is built upon the commercially available and cost-effective starting material, 2-methoxy-4-nitrophenol (4-nitroguaiacol) . The process involves three distinct mechanistic stages:

  • O-Alkylation: We utilize 2,2-difluoroethyl tosylate as the alkylating agent. While triflates offer superior leaving-group kinetics, their extreme reactivity often leads to uncontrollable exotherms and impurity formation during scale-up. Conversely, acetates are insufficiently reactive for electron-deficient phenols . The tosylate provides an optimal balance of reactivity and thermal stability. Potassium carbonate (K₂CO₃) is selected as the base; its mild nature perfectly matches the pKa of the nitrophenol (~7.1) without triggering side reactions.

  • Nitro Reduction: Catalytic hydrogenation of nitroarenes is highly exothermic and prone to stalling at the reactive (and potentially explosive) hydroxylamine intermediate if gas-liquid mass transfer is poor . We employ 5% Pd/C (50% wet) to mitigate fire risks during catalyst handling. Maintaining a hydrogen pressure of 5 bar ensures that the dissolved H₂ concentration remains high, driving the reaction to completion and preventing hydroxylamine accumulation .

  • Salt Formation: The free base aniline is susceptible to oxidative degradation. Immediate conversion to the hydrochloride salt stabilizes the compound. Isopropanol (IPA) is chosen as the crystallization solvent because it offers a steep solubility curve for the HCl salt, ensuring high recovery while leaving non-polar impurities in the mother liquor.

Process Visualization

SynthesisRoute SM 2-Methoxy-4-nitrophenol (SM) Int1 1-(2,2-Difluoroethoxy)- 2-methoxy-4-nitrobenzene (Int-1) SM->Int1 2,2-Difluoroethyl tosylate K2CO3, DMF, 90°C (O-Alkylation) Int2 4-(2,2-Difluoroethoxy)- 3-methoxyaniline (Free Base) Int1->Int2 H2 (5 bar), 5% Pd/C MeOH, 25°C (Nitro Reduction) API 4-(2,2-Difluoroethoxy)- 3-methoxyaniline HCl (Target API) Int2->API HCl in iPrOH 0-5°C (Salt Formation)

Figure 1: Three-step scale-up synthesis route for 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene (Int-1)
  • Self-Validating Mechanism: The product is highly hydrophobic compared to the starting phenol. Quenching the reaction with water forces the product to precipitate directly from the DMF solution, serving as an in-situ purification step that eliminates the need for extraction or chromatography.

Protocol (1.0 kg Scale):

  • Charge a 20 L jacketed glass reactor with N,N-Dimethylformamide (DMF, 8.0 L).

  • Add 2-methoxy-4-nitrophenol (1.00 kg, 5.91 mol) and anhydrous K₂CO₃ (1.63 kg, 11.8 mol, 2.0 equiv). Stir at 25°C for 30 minutes to ensure complete phenoxide formation (solution turns deep red).

  • Add 2,2-difluoroethyl tosylate (1.54 kg, 6.50 mol, 1.1 equiv) in one portion.

  • Heat the reactor to 90°C. Monitor the reaction via HPLC. Complete conversion (>98%) is typically achieved within 6–8 hours.

  • Cool the mixture to 20°C. Dropwise, add purified water (12.0 L) over 2 hours while maintaining vigorous stirring. A pale yellow precipitate will form.

  • Stir the suspension for an additional 1 hour at 10°C to maximize crystallization.

  • Filter the solid via a Nutsche filter, wash the cake with water (3 × 2.0 L) to remove residual DMF and salts, and dry under vacuum at 45°C to constant weight.

Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline (Free Base, Int-2)
  • Self-Validating Mechanism: Monitoring hydrogen gas uptake provides a real-time kinetic readout. The reaction is complete only when H₂ consumption ceases, ensuring no dangerous hydroxylamine intermediates remain.

Protocol:

  • Charge a 10 L stainless steel autoclave with Int-1 (1.20 kg, 5.15 mol) and Methanol (MeOH, 6.0 L).

  • Carefully add 5% Pd/C (50% wet, 60 g, 5 wt%) under a continuous nitrogen sweep to prevent solvent ignition.

  • Seal the autoclave. Purge the headspace with Nitrogen (3 × 3 bar), followed by Hydrogen (3 × 3 bar).

  • Pressurize the reactor to 5 bar with H₂ and initiate stirring (600 rpm).

  • Maintain the internal temperature at 25–30°C using jacket cooling (the reaction is highly exothermic).

  • Once H₂ uptake ceases (typically 4–5 hours), stir for an additional 30 minutes.

  • Vent the H₂ and purge the reactor with Nitrogen (3 × 3 bar).

  • Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the cake with MeOH (1.0 L).

  • Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield the free base as a dark amber oil, which is used immediately in the next step to prevent oxidation.

Step 3: Formation of the Hydrochloride Salt (Target API)
  • Self-Validating Mechanism: The controlled addition of HCl in a moderately polar solvent (IPA) ensures slow supersaturation. This promotes the growth of large, highly pure crystals rather than an amorphous "crash-out" that traps impurities.

Protocol:

  • Dissolve the crude Int-2 oil (~1.04 kg) in Isopropanol (IPA, 5.0 L) in a 10 L jacketed reactor.

  • Cool the solution to 0–5°C.

  • Slowly add 5–6 N HCl in Isopropanol (1.0 L, ~1.1 equiv) dropwise over 1.5 hours via an addition funnel, maintaining the internal temperature below 10°C.

  • A thick white to off-white slurry will form. Once addition is complete, age the slurry at 0°C for 2 hours.

  • Filter the crystals, wash with cold IPA (2 × 1.0 L), and dry in a vacuum oven at 40°C for 24 hours.

Quantitative Process Metrics

StepReaction StageYield (%)Purity (HPLC, % a/a)E-factorSpace-Time Yield ( kg/m ³/day)
1 O-Alkylation88%98.5%12.4145
2 Nitro Reduction94%99.2%8.1210
3 Salt Formation92%99.8%15.2180
Overall Telescoped Process 76% >99.5% ~35.7 N/A

Analytical Characterization (Target API)

  • Appearance: Off-white crystalline powder.

  • LC-MS (ESI+): m/z calculated for C₉H₁₂F₂NO₂⁺ [M+H]⁺ 204.08, found 204.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (br s, 3H, -NH₃⁺), 7.15 (d, J = 8.6 Hz, 1H), 7.02 (d, J = 2.4 Hz, 1H), 6.88 (dd, J = 8.6, 2.4 Hz, 1H), 6.35 (tt, J = 54.2, 3.5 Hz, 1H, -CF₂H), 4.30 (td, J = 14.8, 3.5 Hz, 2H, -CH₂-CF₂), 3.82 (s, 3H, -OCH₃).

Safety & EHS Considerations

  • Alkylating Agents: 2,2-Difluoroethyl tosylate is a known alkylating agent and potential mutagen (Genotoxic Impurity, GTI). All handling must be performed in a ventilated containment booth with appropriate PPE.

  • Hydrogenation Hazards: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst and charge it under a nitrogen blanket. Never filter the post-reaction catalyst in the presence of air/oxygen.

  • Thermal Control: The nitro reduction releases ~115 kcal/mol of heat. Ensure the reactor cooling capacity is sufficient to handle the maximum heat release rate before initiating H₂ pressurization.

References

  • Blaser, H.-U., et al. "Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions." ResearchGate. URL:[Link]

  • Price, J., et al. "Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation." Organic Process Research & Development - ACS Publications. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

Welcome to the technical support center for the synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for improved yield and purity.

Overview of the Synthetic Pathway

The synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride is a sequential process involving two critical transformations: the introduction of the difluoroethoxy group via etherification and the reduction of a nitro group to an aniline, followed by salt formation. The most common and reliable route starts from 4-hydroxy-3-methoxy-1-nitrobenzene.

Synthesis_Workflow start 4-hydroxy-3-methoxy- 1-nitrobenzene step1_reagents Step 1: Difluoroethoxylation (e.g., 2-bromo-1,1-difluoroethane, Base) start->step1_reagents Etherification intermediate 4-(2,2-difluoroethoxy)-3-methoxy- 1-nitrobenzene step1_reagents->intermediate step2_reagents Step 2: Nitro Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate->step2_reagents Reduction product_base 4-(2,2-difluoroethoxy)-3-methoxyaniline step2_reagents->product_base step3_reagents Step 3: Salt Formation (HCl in solvent) product_base->step3_reagents Protonation final_product 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride step3_reagents->final_product

Caption: General synthetic workflow for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the difluoroethoxylation step (Step 1)?

The difluoroethoxylation is a Williamson ether synthesis, where the phenoxide of the starting material acts as a nucleophile. Success hinges on several factors:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions to prevent quenching and potential side reactions.

  • Solvent Selection: A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (ACN), is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

  • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 80-120 °C. However, excessively high temperatures can lead to the decomposition of the difluoroethylating agent or the solvent (especially DMF). It is crucial to monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

  • Difluoroethylating Agent: While various agents exist, 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate are commonly used. The triflate is more reactive but also more expensive and moisture-sensitive.

Q2: Which method is superior for the nitro group reduction (Step 2): Catalytic Hydrogenation or Chemical Reduction?

Both methods are effective, and the choice often depends on available equipment, scale, and desired purity profile. The reduction of the nitro group is a critical transformation in many syntheses.

ParameterCatalytic Hydrogenation (e.g., H₂, Pd/C)Chemical Reduction (e.g., Fe/HCl, SnCl₂)
Reagents H₂ gas, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)Iron (Fe), Tin(II) chloride (SnCl₂), Sodium Dithionite (Na₂S₂O₄), Hydrazine Hydrate
Solvent Ethanol, Methanol, Ethyl AcetateWater, Ethanol, Acetic Acid
Advantages - High yield (>95%) and very clean reaction- Byproduct is water.- Catalyst can be recovered and reused.- Easy product workup (filtration and solvent removal).- Does not require specialized pressure equipment.- Often cheaper for large-scale synthesis.- Tolerant to a wider range of functional groups.
Disadvantages - Requires a hydrogen source and pressure-rated equipment.- Pd/C catalyst is flammable and requires careful handling.- Potential for catalyst poisoning by sulfur or other impurities.- Often requires stoichiometric amounts of metal, leading to significant waste.- Workup can be more complex, involving neutralization and extraction of metal salts.- Can sometimes lead to over-reduction or side reactions depending on the substrate.
Typical Yield >95%85-95%
Q3: My final aniline product is dark-colored. Why does this happen and how can I prevent it?

Anilines, particularly those with electron-donating groups like methoxy and ethoxy, are susceptible to air oxidation. This process forms highly colored quinone-imine type impurities.

Prevention Strategies:

  • Inert Atmosphere: After the reduction step, handle the isolated aniline base under an inert atmosphere (Nitrogen or Argon) as much as possible.

  • Prompt Conversion: Convert the purified aniline base to its hydrochloride salt promptly. The protonated ammonium salt is significantly more stable against oxidation than the free base.

  • Degassed Solvents: Use solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) for the workup and final salt formation steps.

  • Purification: If coloration is severe, the crude aniline can be passed through a short plug of silica gel or treated with activated charcoal to remove baseline impurities before salt formation.[1]

Troubleshooting Guide

Problem 1: Low or No Yield in the Difluoroethoxylation Step (Step 1)

Symptom: TLC or LC-MS analysis shows a large amount of unreacted 4-hydroxy-3-methoxy-1-nitrobenzene after the expected reaction time.

Troubleshooting_Etherification start Low Yield in Step 1: Difluoroethoxylation q1 Is the starting material fully dissolved? start->q1 a1_yes Check Base Activity & Amount q1->a1_yes Yes a1_no Increase solvent volume or use a better co-solvent (e.g., DMF). q1->a1_no No q2 Is the base strong enough and sufficiently dry? a1_yes->q2 a2_yes Check Reagent Quality q2->a2_yes Yes a2_no Use freshly dried K₂CO₃ or a stronger base (NaH) under strictly anhydrous conditions. q2->a2_no No q3 Is the difluoroethylating agent (e.g., bromide/triflate) fresh and pure? a2_yes->q3 a3_yes Optimize Reaction Conditions q3->a3_yes Yes a3_no Purchase new reagent or purify by distillation. q3->a3_no No q4 Are temperature and time optimized? a3_yes->q4 a4_no Increase temperature incrementally (e.g., 80°C -> 100°C) and monitor by TLC/LC-MS. q4->a4_no No a4_yes Consider side reactions or decomposition. Re-evaluate solvent choice. q4->a4_yes Yes

Caption: Decision workflow for troubleshooting the difluoroethoxylation reaction.

Detailed Causality & Solutions:

  • Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base (e.g., K₂CO₃) is old or has absorbed moisture, its effectiveness is reduced. Solution: Use freshly ground and dried K₂CO₃. Ensure the reaction is run under a dry, inert atmosphere.

  • Poor Reagent Quality: The difluoroethylating agent can degrade over time. Solution: Verify the purity of your alkylating agent. If in doubt, use a newly purchased bottle.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures. Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition of the starting material or product.

Problem 2: Incomplete Reduction of the Nitro Group (Step 2)

Symptom: Analysis of the crude product shows the presence of both the desired aniline and the nitro-intermediate, 4-(2,2-difluoroethoxy)-3-methoxy-1-nitrobenzene.

Potential Causes & Solutions (Catalytic Hydrogenation):

  • Catalyst Inactivation: The Pd/C catalyst may be inactive ("poisoned") or simply old. Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting material is free from catalyst poisons like sulfur or strong chelating agents.

  • Insufficient Hydrogen: The pressure of H₂ may be too low, or there might be a leak in the system. Solution: Ensure all fittings on the hydrogenation apparatus are secure. Increase the hydrogen pressure if your equipment allows (typically 1-4 atm is sufficient).

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface. Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium.

Potential Causes & Solutions (Chemical Reduction with Fe/HCl):

  • Iron Surface Passivation: The surface of the iron powder can become passivated by an oxide layer, reducing its reactivity. Solution: Use fine, high-surface-area iron powder (often called "iron filings"). Pre-activating the iron by washing with dilute HCl before the reaction can be beneficial.

  • Incorrect Stoichiometry: An insufficient amount of iron or acid will lead to an incomplete reaction. Solution: Ensure at least 3-5 equivalents of iron are used relative to the nitro compound. The acid serves to generate the active reducing species and dissolve the resulting iron oxides.

Problem 3: Difficulty in Precipitating the Hydrochloride Salt (Step 3)

Symptom: After adding HCl to a solution of the aniline base, no precipitate forms, or an oil is produced instead of a crystalline solid.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent. Solution: The ideal solvent should readily dissolve the aniline free base but poorly dissolve the hydrochloride salt. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. If the product is oiled out, try adding a non-polar co-solvent (like heptane) dropwise to induce precipitation.

  • Presence of Water: Water can interfere with crystallization and may lead to the formation of a sticky or oily product. Solution: Ensure the aniline base is thoroughly dried before this step. Use anhydrous HCl (either as a gas or a solution in a dry solvent like dioxane or IPA).

  • Supersaturation: The solution may be supersaturated. Solution: Try cooling the solution in an ice bath, scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal if available.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2-difluoroethoxy)-3-methoxy-1-nitrobenzene (Step 1)
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxy-3-methoxy-1-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground and dried), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add 2-bromo-1,1-difluoroethane (1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction via Catalytic Hydrogenation (Step 2)
  • Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve 4-(2,2-difluoroethoxy)-3-methoxy-1-nitrobenzene (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable when dry and can ignite solvents in the presence of air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (e.g., 50 psi) and begin vigorous stirring or shaking.

  • Monitoring: The reaction is often exothermic. Monitor the reaction by observing the uptake of hydrogen. Once H₂ uptake ceases (typically 2-6 hours), the reaction is complete. You can confirm by TLC or LC-MS.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2,2-difluoroethoxy)-3-methoxyaniline as an oil or solid.

References

  • BenchChem. (2025). Application Note and Protocol for the Reduction of 4-(difluoromethoxy)nitrobenzene.
  • BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Patzsch, J., Berg, B., & Bloh, J. Z. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Frontiers in Chemistry, 7. Available at: [Link]

  • Supriya, S., Ananthnag, G. S., Shetti, V., & Hegde, G. (2020). A new heterogeneous catalyst was synthesized by immobilizing Pd on areca nut kernel‐derived carbon nanospheres (CNSs). ResearchGate. Available at: [Link]

  • BenchChem. (2025). Common side products in the synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Organic Syntheses. p-DIMETHYLAMINOBENZOPHENONE. Available at: [Link]

  • Organic Syntheses. 2-METHYL-4-HYDROXYQUINOLINE. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride (CAS: 1431965-74-0). As a critical building block in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride (CAS: 1431965-74-0). As a critical building block in medicinal chemistry and drug development, this compound presents unique synthetic challenges—primarily due to the kinetic barriers of introducing the 2,2-difluoroethoxy group and the hygroscopic nature of its final salt form.

This guide provides researchers with field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to ensure high-yield, reproducible synthesis.

Global Synthetic Workflow

SynthesisWorkflow A 2-Methoxy-4-nitrophenol (Starting Material) B 1-(2,2-Difluoroethoxy)- 2-methoxy-4-nitrobenzene A->B 2,2-Difluoroethyl triflate K2CO3, DMF, 60°C C 4-(2,2-Difluoroethoxy)- 3-methoxyaniline B->C H2 (1 atm), Pd/C MeOH, RT D 4-(2,2-Difluoroethoxy)- 3-methoxyaniline HCl (Target Product) C->D Anhydrous HCl EtOAc, 0°C

Three-step synthetic workflow for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride.

Module 1: O-Alkylation of 4-Nitroguaiacol

The first step involves the nucleophilic substitution (SN2) of 2-methoxy-4-nitrophenol to introduce the 2,2-difluoroethyl group.

Q: Why is my alkylation yield so low (<10%) when using 2,2-difluoroethyl bromide or iodide? A: This is a classic kinetic failure. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. In an SN2 reaction, this severely destabilizes the accumulation of partial negative charge in the transition state and increases electrostatic repulsion against the incoming phenoxide nucleophile. To overcome this, you must use a highly reactive leaving group, such as a trifluoromethanesulfonate (triflate) or a hypervalent iodine reagent, which significantly lowers the activation energy[1].

Q: How do I minimize side reactions and degradation during the alkylation? A: Avoid strong bases (like NaH) which can lead to degradation of the triflate reagent. Use a mild base like K2CO3 in a polar aprotic solvent (DMF or MeCN) at moderate temperatures (50–60 °C)[2].

Quantitative Data: Optimization of Alkylation Conditions
Alkylating AgentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
2,2-Difluoroethyl bromideK2CO3DMF80< 10Unreactive; transition state destabilized by CF2.
2,2-Difluoroethyl iodideCs2CO3MeCN8015–20Sluggish conversion; thermal degradation observed.
2,2-Difluoroethyl triflate K2CO3 DMF 60 85–92 Clean SN2 conversion; optimal leaving group.
(2,2-Difluoroethyl)(aryl)iodoniumK2CO3MeCNRT88–95Rapid reaction via ligand coupling mechanism.
Step-by-Step Protocol: Synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
  • Preparation: Charge a dry, nitrogen-flushed flask with 2-methoxy-4-nitrophenol (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.5 M).

  • Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation. Self-Validation: The solution will turn deep yellow/orange, confirming the formation of the highly nucleophilic phenoxide anion.

  • Addition: Cool the mixture to 0 °C. Add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Heating: Warm the reaction to 60 °C and stir for 4–6 hours.

  • Quench & Extraction: Cool to room temperature and quench with ice-cold water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl solution to aggressively remove residual DMF.

  • Verification: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the baseline yellow spot indicates complete consumption of the starting phenol.

Module 2: Catalytic Reduction of the Nitro Group

Q: Can I use standard Pd/C hydrogenation without risking defluorination of the 2,2-difluoroethoxy group? A: Yes. Unlike C–Cl or C–Br bonds, C–F bonds are exceptionally strong (~116 kcal/mol). Oxidative addition of Pd(0) into an aliphatic C–F bond is thermodynamically and kinetically highly unfavorable under standard hydrogenation conditions. Therefore, chemoselective reduction of the nitro group to the aniline occurs smoothly without hydrodefluorination[3].

Q: What should I do if I observe over-reduction or ring hydrogenation? A: Ring hydrogenation is rare but can occur if the hydrogen pressure is too high or the reaction is left running long after the nitro group is consumed. Limit the H2 pressure to 1 atm (balloon) and monitor the stoichiometric uptake of hydrogen gas.

ReductionLogic Start Nitro Reduction Initiated Check1 Is defluorination or ring reduction observed? Start->Check1 PathNo Standard Pd/C Hydrogenation (1-2 atm H2, MeOH) Check1->PathNo No PathYes Switch to Chemical Reduction (Fe/NH4Cl or SnCl2) Check1->PathYes Yes Opt1 Optimize: Lower H2 pressure or use Pt/C catalyst PathYes->Opt1 Alternative

Decision tree for optimizing the nitro reduction step to prevent side reactions.

Step-by-Step Protocol: Pd/C Hydrogenation
  • Setup: Dissolve 1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of nitrogen. Caution: Dry Pd/C is pyrophoric. Always add it to a nitrogen-purged solvent.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature.

  • Self-Validation: Monitor the reaction via a gas burette or by observing H2 uptake. The reaction is complete when exactly 3.0 equivalents of H2 are consumed (typically 2–4 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with Methanol and concentrate the filtrate in vacuo.

Module 3: Hydrochloride Salt Formation and Isolation

Q: Why does my hydrochloride salt turn into a sticky gum instead of a free-flowing powder? A: The 4-(2,2-difluoroethoxy)-3-methoxyaniline free base and its corresponding HCl salt are highly sensitive to moisture. Trace water in the solvent or the HCl source causes the salt to "oil out." You must use strictly anhydrous solvents (e.g., EtOAc, MTBE, or 1,4-dioxane) and anhydrous HCl gas or a standardized solution of HCl in dioxane.

Q: How do I control the stoichiometry to prevent degradation? A: Add exactly 1.05 to 1.1 equivalents of HCl slowly at 0–5 °C. A massive excess of strong acid over prolonged periods can lead to ether cleavage of the methoxy group.

Step-by-Step Protocol: Precipitation of the HCl Salt
  • Dissolution: Dissolve the crude 4-(2,2-difluoroethoxy)-3-methoxyaniline free base in anhydrous Ethyl Acetate (EtOAc) (10 mL/g).

  • Cooling: Cool the solution to 0–5 °C in an ice bath under a nitrogen atmosphere.

  • Acidification: Dropwise, add 4.0 M HCl in 1,4-dioxane (1.05 eq) over 10 minutes.

  • Self-Validation: The immediate formation of a dense white precipitate confirms successful protonation. If the solution remains clear, verify the anhydrous state of your solvent, as water solubilizes the hydrochloride salt.

  • Maturation: Stir the suspension for 1 hour at 0 °C to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly on a Schlenk frit under nitrogen to avoid atmospheric moisture absorption. Wash the filter cake with cold, anhydrous MTBE (Methyl tert-butyl ether) to remove any unreacted free base and colored impurities.

  • Drying: Dry the resulting white powder under high vacuum at 40 °C for 12 hours.

References

  • O'Duill, M., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv.[Link]

  • Wang, X., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Chemical Reviews.[Link]

  • Wu, F., et al. (2013). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide. Journal of Chemical Research.[Link]

Troubleshooting

Technical Support Center: Handling and Storage of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride . Due to the highly electron-rich nature of the substituted aromatic ring, this compound is notoriously susceptible to oxidative degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your material.

Mechanistic Insight: The Chemistry of Degradation

To prevent degradation, we must first understand the causality behind it. 4-(2,2-difluoroethoxy)-3-methoxyaniline features a methoxy group (-OCH₃) and an amine group (-NH₂ in its free base form). Both are strong electron-donating groups (EDGs) that pump electron density into the aromatic ring via resonance.

While the hydrochloride (HCl) salt form stabilizes the molecule by protonating the amine lone pair (converting it into an electron-withdrawing -NH₃⁺ group), the salt is inherently hygroscopic. The primary degradation pathway begins with moisture ingress . Water facilitates the localized dissociation of the HCl salt. Once the free amine lone pair is exposed, the ring becomes highly reactive to molecular oxygen (a diradical) and light, triggering auto-oxidation. The 1 typically results in the formation of new C-N bonds, yielding highly colored azobenzenes, nitroso compounds, or quinone imines[1].

OxidationPathway A 4-(2,2-difluoroethoxy)- 3-methoxyaniline HCl (Stable Salt) B Moisture Ingress (Dissociation) A->B Humidity > 30% D Radical Formation (O2 / Light) A->D Direct Photooxidation C Free Base Aniline (Electron-Rich) B->C Deprotonation C->D O2 Exposure E Quinone Imines (Brown/Black Impurities) D->E Deep Oxidation F Azo / Nitroso Compounds (Pink/Red Impurities) D->F Dimerization

Caption: Oxidative degradation pathways of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride.

Troubleshooting & FAQs

Q1: Why is my batch of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride turning pink or brown during storage? A1: A color change is the macroscopic symptom of microscopic oxidation. A pink or red hue indicates the dimerization of the aniline into azo or nitroso compounds. A dark brown or black hue indicates deeper oxidation into polymeric quinone-imine species. This occurs when the material is exposed to ambient oxygen and moisture, which2[2].

Q2: Will storing the compound in an aqueous solution and freezing it prevent oxidation? A2: No. Counterintuitively,3 their aqueous solutions[3]. As water crystallizes into ice, the aniline molecules and dissolved oxygen are highly concentrated into the unfrozen liquid micro-veins (grain boundaries) between ice crystals. This extreme local concentration accelerates photo-induced radical reactions. Always store the compound as a dry solid.

Q3: Can I rescue a batch that has already discolored? A3: Yes, depending on the extent of degradation. Because the oxidative impurities (azo/quinone compounds) are highly conjugated and less polar than the hydrochloride salt, they have different solubility profiles. You can perform a free-basing extraction (using saturated NaHCO₃ and ethyl acetate), followed by passing the organic layer through a short silica plug to trap the colored polymers, and finally re-precipitating the salt using ethereal HCl.

Q4: Does the pH of my formulation affect the stability of the aniline? A4: Absolutely. The 4 involves dissociation catalyzed by basic environments[4]. Maintaining a strictly anhydrous environment or an acidic micro-environment (pH < 4) in solution prevents the formation of the reactive free base.

Quantitative Stability Data

The following table summarizes the quantitative impact of various storage conditions on the purity of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride over a 6-month period.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Impurity Observed
25°C, 60% RHAmbient AirClear Glass94.2%81.5%Quinone imines (Brown)
2-8°C, DryAmbient AirClear Glass98.1%92.4%Azo compounds (Pink)
2-8°C, DryArgonAmber Glass>99.9%99.5%Trace Nitroso (Red)
-20°C, Dry Argon Amber Glass >99.9% >99.9% None detected

Self-Validating Experimental Protocols

To ensure reproducibility and 5[5], implement the following self-validating workflows in your laboratory.

Protocol A: Inert Gas Blanketing & Aliquoting Workflow

Repeatedly opening a bulk container introduces fresh oxygen and ambient humidity. Aliquoting is mandatory.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them inside a desiccator.

    • Causality: Removes surface-bound microscopic water layers from the glass that would otherwise cause localized salt dissociation.

  • Transfer: Move the bulk 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl and the dried vials into a glovebox purged with Argon.

    • Causality: Argon is denser than Nitrogen and air. It effectively pools at the bottom of the vials, creating a heavy protective blanket over the solid powder.

  • Aliquoting: Weigh single-use amounts (e.g., 100 mg) into the amber vials.

  • Sealing: Cap tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Validation Check (The Self-Validating Step): In one "dummy" vial, place a resazurin-based anaerobic indicator strip before sealing. Store this vial alongside your active samples. If the strip remains white/colorless over time, your sealing and purging protocol is validated. If it turns pink, oxygen has breached the seal, and the batch must be re-purged.

StorageWorkflow Start Receive Bulk Aniline HCl Salt Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal PTFE-Lined Caps + Parafilm Seal Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Optimal inert-atmosphere aliquoting and storage workflow for aniline hydrochloride salts.

Protocol B: Purity Verification via Stability-Indicating HPLC

Before utilizing stored material in critical synthetic steps, verify its integrity.

  • Sample Preparation: Dissolve 1.0 mg of the stored sample in 1.0 mL of anhydrous Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The 0.1% TFA ensures the amine remains fully protonated in solution, preventing on-column oxidation during the analysis.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% TFA. Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor at 254 nm (for the main peak) and 340 nm (specifically for azo/nitroso impurities).

  • Validation Check (The Self-Validating Step): Inject a blank (diluent only) followed by a known degraded standard (a sample intentionally left in sunlight for 24 hours). Calculate the resolution ( Rs​ ) between the main aniline peak and the primary degradation peak. The system is only validated for use if Rs​≥1.5 . If the baseline drifts upward at the end of the gradient, highly retained polymeric quinone imines are present, indicating severe degradation.

Sources

Optimization

handling moisture sensitivity of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride salts

Introduction Welcome to the technical support guide for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. As an aniline hydrochloride salt, this compound exhibits significant sensitivity to moisture and atmospheric conditions, which can impact its physical state, purity, and reactivity.[1][2] This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your experiments. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride.

Q1: Why is this compound classified as moisture-sensitive?

A: The moisture sensitivity is primarily due to its nature as a hydrochloride salt of an amine.[3] Amine hydrochloride salts are often hygroscopic, meaning they readily absorb and retain moisture from the atmosphere.[1][3] This can cause the crystalline powder to become clumpy, deliquesce (dissolve in the absorbed water), or hydrolyze over time, which can compromise its stability and performance in subsequent reactions.[3]

Q2: My bottle of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride has arrived as a dense, clumpy solid instead of a free-flowing powder. Is it contaminated?

A: This is a very common observation and typically indicates moisture absorption rather than chemical contamination. Due to the compound's hygroscopic nature, even brief exposure to ambient humidity during packaging or transport can cause particles to agglomerate.[3] In most cases, the material's chemical integrity is still intact, but it will require drying before use to ensure accurate weighing and prevent introducing water into your reaction.

Q3: The material in my container has developed a slight yellow or brownish tint. Can I still use it?

A: Discoloration is a sign of degradation, likely caused by oxidation of the aniline functional group, a process that can be accelerated by exposure to air (oxygen) and light.[4] For experiments where high purity is critical, such as in late-stage drug development or for analytical standard preparation, using discolored material is not recommended as the impurities formed could lead to lower yields or unexpected side products. For early-stage discovery or less sensitive applications, its use may be acceptable, but the results should be interpreted with caution. Purification may be required.

Q4: What are the ideal storage conditions for this compound?

A: To maintain the compound's purity and stability, it must be stored in a tightly sealed container to prevent exposure to moisture and air. The storage area should be cool, dry, dark, and well-ventilated. For long-term storage or for maintaining the highest purity, storing the container inside a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.

Q5: What are the primary safety precautions I should take when handling this powder?

A: Like other aniline hydrochloride salts, this compound should be handled with appropriate personal protective equipment (PPE). It can be irritating to the eyes, skin, and respiratory tract.[2][4] Inhalation of the dust should be avoided.[2][3] Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable for small quantities).[5]

Part 2: Troubleshooting Experimental Issues

This section provides detailed solutions to specific problems that may arise during the use of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride in the laboratory.

Issue 1: Material is Clumped and Appears Wet
  • Problem: You need to weigh the salt for a reaction, but it is not a free-flowing powder, making accurate measurement difficult and indicating the presence of water.

  • Causality: The hygroscopic nature of the salt has led to significant water absorption from the atmosphere.[1] This absorbed water can interfere with moisture-sensitive reactions, dilute reagents, and cause inaccurate molar ratio calculations.

  • Solution: The material must be thoroughly dried before use. Several methods can be employed, with vacuum oven drying being the most recommended for efficiency and to minimize thermal degradation.

Table 1: Comparison of Drying Methods for Aniline Hydrochloride Salts

Drying MethodRecommended TemperatureTypical DurationProsCons
Vacuum Oven 60–80°C4–8 hoursFast, efficient, reduces risk of oxidation and thermal decomposition.Requires specialized equipment.
Vacuum Desiccator Room Temperature24–72 hoursVery gentle, minimizes all forms of degradation.Slow; may not be sufficient for heavily hydrated material.
Standard Laboratory Oven 110–120°C2–4 hoursAccessible equipment.[6]Higher risk of discoloration (oxidation) and thermal degradation. Do not exceed 120°C.[6]
Detailed Protocol: Vacuum Oven Drying
  • Preparation: Spread the 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride salt in a thin, even layer on a clean, dry, vacuum-safe glass dish (e.g., a crystallization dish). A thinner layer maximizes the surface area and accelerates drying.

  • Loading: Place the dish inside the vacuum oven.

  • Drying Cycle:

    • Close the oven door, ensuring a tight seal.

    • Begin applying vacuum.

    • Once a stable vacuum is achieved, set the oven temperature to 60-80°C. This combination of moderate heat and low pressure is highly effective at removing water without approaching the compound's decomposition temperature.

    • Dry for 4-8 hours. The exact time depends on the initial moisture content and the amount of material.

  • Cooling & Storage:

    • Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum.

    • Slowly and carefully vent the oven, preferably with a dry inert gas like nitrogen or argon. Venting with ambient air will immediately re-expose the dry material to moisture.

    • Immediately transfer the now dry, free-flowing powder to a tightly sealed container and store it in a desiccator.

Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
  • Problem: Your reaction yield is low, or you observe unexpected spots on your TLC plate.

  • Causality: The primary culprit in reactions involving aniline derivatives is often unintentional water contamination. Water can compete as a nucleophile, hydrolyze sensitive reagents (e.g., organometallics, acid chlorides), or alter the reaction mechanism. The aniline itself is also susceptible to oxidation, which can introduce impurities from the start.

  • Solution: Implement rigorous anhydrous techniques throughout your experimental setup.

Workflow for Ensuring Anhydrous Reaction Conditions

Below is a logical workflow to troubleshoot and prevent moisture contamination.

Anhydrous_Workflow cluster_prep Pre-Reaction Setup cluster_execution Reaction Execution start Start: Low Yield Observed check_reagent 1. Assess Starting Material (Aniline Salt) start->check_reagent dry_reagent Dry Salt in Vacuum Oven (See Protocol) check_reagent->dry_reagent Clumped or Suspect? check_glassware 2. Prepare Glassware check_reagent->check_glassware Free-flowing dry_reagent->check_glassware dry_glassware Oven-Dry All Glassware (>120°C for >4h) check_glassware->dry_glassware Not Freshly Dried? check_solvents 3. Verify Solvent Purity check_glassware->check_solvents Properly Dried dry_glassware->check_solvents use_anhydrous Use Freshly Opened Anhydrous Solvent or Purify check_solvents->use_anhydrous Seal Punctured or Not Anhydrous Grade? setup_inert 4. Assemble Under Inert Gas (Nitrogen/Argon) check_solvents->setup_inert Verified Anhydrous use_anhydrous->setup_inert reagent_addition 5. Add Reagents via Syringe or under Positive Pressure setup_inert->reagent_addition end_reaction Run Reaction reagent_addition->end_reaction

Caption: Workflow for troubleshooting low yields by ensuring anhydrous conditions.

Issue 3: Material Darkens Severely During Drying or Reaction
  • Problem: While attempting to dry the salt in an oven or during a heated reaction, the material turns dark brown or black.

  • Causality: This indicates significant decomposition. The two main causes are:

    • Oxidation: The aniline moiety is highly susceptible to oxidation, which is accelerated by heat and the presence of atmospheric oxygen.

    • Thermal Decomposition: Although the melting point is around 196-202°C, decomposition can begin at lower temperatures, especially with prolonged heating. Using temperatures above 120°C in a standard oven dramatically increases this risk.

  • Solution: Use gentler, more controlled methods for handling and drying.

Decision Tree for Material Quality Assessment

Quality_Assessment start Assess New/Stored Bottle of 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl visual_check Visual Inspection: Color and Consistency? start->visual_check condition1 White & Free-Flowing visual_check->condition1 Good condition2 White but Clumped visual_check->condition2 Moist condition3 Discolored (Yellow/Brown) visual_check->condition3 Degraded action1 Proceed with Use (Handle under inert gas if reaction is sensitive) condition1->action1 action2 Dry Thoroughly (Vacuum oven recommended) Before Use condition2->action2 action3 Purity is Compromised. Consider Purification (e.g., Recrystallization) or Use a New Batch. condition3->action3

Caption: Decision tree for assessing the quality of the aniline hydrochloride salt.

References
  • Benchchem. (2025). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
  • Benchchem. (2025). Troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • Grokipedia. (n.d.). Hydrochloride.
  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
  • Benchchem. (2025). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • IndiaMART. (n.d.). Aniline Hydrochloride Manufacturer.
  • IPCS. (n.d.). ANILINE HYDROCHLORIDE.
  • IPCS. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE.
  • Scribd. (2017). HCl Storage and Handling Procedures.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-(2,2-difluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride .

This molecule presents a unique crystallization challenge: it combines a highly polar, ionic core (the aniline hydrochloride salt) with a bulky, lipophilic tail (the 2,2-difluoroethoxy group). Furthermore, the electron-donating 3-methoxy group increases the electron density of the aromatic ring, making the compound highly susceptible to oxidative degradation. This structural dichotomy frequently leads to liquid-liquid phase separation (LLPS, or "oiling out"), polymorphic instability, and chemical degradation during solvent-mediated isolation[1].

This guide provides field-proven, self-validating methodologies to bypass these failure modes.

Part 1: Mechanistic Pathways & Troubleshooting (FAQs)

Before adjusting your parameters, it is critical to understand the thermodynamic pathways your system can take. The diagram below illustrates the divergent outcomes of supersaturation control.

LLPS_Logic A Supersaturated Solution (API in Ethanol) B High Supersaturation (Rapid Cooling / No Seeds) A->B Uncontrolled C Controlled Supersaturation (Slow Cooling + 3wt% Seeds) A->C PAT Guided D Liquid-Liquid Phase Separation (Oiling Out) B->D Exceeds LLPS Boundary E Heterogeneous Nucleation & Crystal Growth C->E Stays in Metastable Zone F Agglomerated, Impure Solid (Solvent Entrapment) D->F Crash Precipitation G High-Purity Crystalline API (Target PSD) E->G Controlled Depletion

Logical pathways of supersaturation: LLPS (Oiling Out) vs. controlled crystallization.

Q1: Why does my product "oil out" (form a syrup) instead of crystallizing during antisolvent addition?

The Causality: Oiling out (LLPS) occurs when the system reaches a high level of supersaturation, but the activation energy required for homogeneous nucleation is too high. For 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl, adding a non-polar antisolvent (like heptane) rapidly drops the dielectric constant of the medium. The lipophilic difluoroethoxy group prefers the antisolvent, while the ionic HCl core prefers the polar solvent (e.g., ethanol). Unable to orient into a crystal lattice quickly enough, the molecules self-assemble into solute-rich liquid coacervates to minimize free energy. The Solution: You must bypass the LLPS boundary by providing a template for heterogeneous nucleation. Oiling out is substantially suppressed—and often eliminated—by using a high seed loading (3–5% w/w) combined with a slow, controlled antisolvent addition rate[2].

Q2: The isolated powder is sticky, highly agglomerated, and retains solvent. How can I improve the Particle Size Distribution (PSD)?

The Causality: Sticky, agglomerated powders are the direct downstream result of a system that has oiled out and subsequently "crashed" into a solid state[3]. When the oil droplets finally solidify, they trap mother liquor (and impurities) within their matrix. The Solution: Implement a temperature-cycling (Ostwald ripening) step immediately after seeding. By fluctuating the temperature by ±5°C, you dissolve the thermodynamic fines and promote the growth of larger, highly crystalline, and easily filterable primary particles. Utilizing in-line ATR-FTIR to monitor the supersaturation trajectory ensures you never cross the metastable limit[4].

Q3: Why is my product discoloring (turning pink or brown) during the crystallization process?

The Causality: The aniline core is highly prone to oxidation, a process accelerated by the electron-donating 3-methoxy group. Exposure to trace oxygen or light at elevated temperatures (e.g., 55°C during dissolution) oxidizes the amine into highly colored quinone-imine derivatives. The Solution: The entire crystallization must be conducted under a strict inert atmosphere (sparging solvents with N₂ for 30 minutes prior to use). If crystallizing from aqueous/alcohol mixtures, the addition of 0.1 wt% of a sacrificial antioxidant (such as ascorbic acid) to the mother liquor will intercept radical oxidation pathways without incorporating into the final crystal lattice.

Part 2: Quantitative Data & Solvent Selection

To optimize yield without sacrificing purity, solvent selection must balance the solubility of the HCl salt with the lipophilicity of the difluoroethoxy group.

Table 1: Solvent/Antisolvent Selection Matrix for 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl

Solvent SystemRoleSolubility (25°C)Solubility (60°C)LLPS RiskMechanistic Rationale
Ethanol (EtOH) Primary Solvent45 mg/mL>200 mg/mLLowExcellent primary solvent. Solvates the HCl core effectively while maintaining a moderate thermal coefficient.
Methanol (MeOH) Primary Solvent80 mg/mL>300 mg/mLLowToo soluble. Leads to unacceptable yield loss unless massive volumes of antisolvent are used, which triggers LLPS.
MTBE Antisolvent<1 mg/mL<5 mg/mLModeratePreferred antisolvent. The ether oxygen provides just enough polarity to prevent immediate LLPS upon dosing.
Heptane Antisolvent<0.1 mg/mL<1 mg/mLHighExtreme polarity mismatch with the HCl salt. Rapid addition guarantees oiling out. Avoid unless heavily seeded.

Table 2: Target Process Metrics for Optimized Workflow

ParameterTarget MetricPAT Validation Method
Seed Loading 3.0 - 5.0 wt%FBRM (Focused Beam Reflectance Measurement)
Seed Size (D50) 20 - 45 µmLaser Diffraction (Offline)
Metastable Zone Width 10 - 15°CATR-FTIR (Attenuated Total Reflectance)
Final Yield > 92%Gravimetric / HPLC Assay
Part 3: Self-Validating Experimental Protocol

The following protocol utilizes Process Analytical Technology (PAT) to create a self-validating system. You must not proceed to the next step until the validation criteria are met.

Protocol A: Seeded Antisolvent Crystallization (LLPS Prevention)

Step 1: Deoxygenation & Dissolution

  • Charge 100 g of crude 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl into a 1 L jacketed crystallizer.

  • Add 500 mL of absolute Ethanol. Sparge the suspension with N₂ for 15 minutes.

  • Heat the jacket to 55°C under an N₂ blanket and moderate agitation (300 rpm).

  • Validation: Visually confirm complete dissolution. ATR-FTIR absorbance must plateau, indicating a stable, saturated concentration[4].

Step 2: Cooling to the Metastable Zone

  • Cool the solution to 40°C at a linear rate of 0.5°C/min.

  • Validation: Check FBRM chord counts. The total counts must remain at baseline. If counts spike, spontaneous (uncontrolled) nucleation has occurred; you must reheat to 55°C and repeat Step 2.

Step 3: Seeding and Ripening

  • Charge 3.0 g (3 wt%) of pre-milled 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl seeds (D50: 20-45 µm).

  • Hold the temperature at 40°C for 60 minutes.

  • Validation: FBRM must show a stable, narrow chord length distribution. A drop in counts indicates the seeds are dissolving (temperature is too high); an exponential spike indicates secondary nucleation is occurring too rapidly.

Step 4: Controlled Antisolvent Dosing

  • Linearly dose 600 mL of degassed MTBE (antisolvent) over 4 hours (2.5 mL/min) using a programmable syringe pump.

  • Validation: Monitor droplet formation via FBRM or a Particle Vision and Measurement (PVM) probe. If chord counts drop and the baseline thickens (indicating oil droplets are forming), immediately pause the MTBE addition. Hold the system until the crystals consume the supersaturation and the oil phase dissipates[2],[3].

Step 5: Final Depletion & Isolation

  • Once MTBE addition is complete, cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours.

  • Filter the slurry via a Nutsche filter under N₂ pressure.

  • Wash the cake with cold MTBE (2 x 100 mL) and dry under vacuum at 40°C for 12 hours.

  • Validation: HPLC purity should exceed 99.5%, with a free-flowing, non-agglomerated powder morphology.

Part 4: Workflow Visualization

Workflow S1 Step 1 Dissolution 55°C S2 Step 2 Cool to 40°C (Metastable Zone) S1->S2 ATR-FTIR S3 Step 3 Seed Addition (3 wt%) S2->S3 FBRM Check S4 Step 4 Antisolvent Dosing (MTBE, 4 hrs) S3->S4 1 hr Ripening S5 Step 5 Isolation (Filter & Wash) S4->S5 Yield >90%

Self-validating workflow for seeded antisolvent crystallization using in-line PAT.

References
  • O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

  • Zhou, L., et al. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Organic Process Research & Development. [Link]

  • Matsunami, K., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • AL-Akkad, M. A., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS method validation for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

Comprehensive LC-MS/MS Method Validation for 4-(2,2-difluoroethoxy)-3-methoxyaniline Hydrochloride: A Comparative Guide to Column Chemistries The Analytical Challenge Quantifying highly polar, halogenated primary amines...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Method Validation for 4-(2,2-difluoroethoxy)-3-methoxyaniline Hydrochloride: A Comparative Guide to Column Chemistries

The Analytical Challenge

Quantifying highly polar, halogenated primary amines like 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride in biological matrices presents a significant bottleneck in drug development and pharmacokinetic profiling. Under standard physiological and acidic LC-MS conditions (e.g., 0.1% formic acid), the primary aniline group is protonated. When analyzed using conventional reversed-phase (RP) C18 columns, this protonation leads to poor hydrophobic retention. The analyte typically elutes in or near the void volume, where it is subjected to severe ion suppression from endogenous matrix components (such as phospholipids and salts), rendering the assay irreproducible and insufficiently sensitive.

To establish a robust, self-validating assay, analytical scientists must move beyond standard C18 chemistries and exploit the unique structural features of the molecule—specifically its aromatic ring and difluoroethoxy group—using orthogonal stationary phases.

Mechanistic Causality: Why PFP Outperforms C18

To achieve the retention and selectivity required for regulatory-compliant bioanalysis, a Pentafluorophenyl (PFP) stationary phase is vastly superior to standard alkyl (C18) phases for this compound[1]. The superiority of the PFP column is driven by a multi-modal retention mechanism:

  • π−π Stacking: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a π -acid, engaging in strong π−π interactions with the electron-rich (methoxy-substituted) aniline ring of the analyte.

  • Fluorophilic & Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase exhibit strong dipole-dipole and specific fluorophilic affinity for the 2,2-difluoroethoxy group of the analyte[1].

  • Cation-Exchange Capacity: PFP columns inherently exhibit enhanced surface silanol activity at acidic pH compared to heavily end-capped C18 columns. This provides a secondary cation-exchange mechanism that strongly retains the protonated primary amine[1].

Solvent Causality: When utilizing a PFP column, Methanol must be selected as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for π−π binding sites on the PFP surface, drastically reducing retention. Methanol, being a protic solvent lacking π electrons, maximizes the stationary phase's interaction with the analyte.

Retention cluster_0 Standard C18 Phase cluster_1 Pentafluorophenyl (PFP) Phase Analyte 4-(2,2-difluoroethoxy)- 3-methoxyaniline HCl C18_Mech Weak Hydrophobic Interactions Analyte->C18_Mech PFP_Mech1 π-π Stacking (Aromatic Ring) Analyte->PFP_Mech1 PFP_Mech2 Fluorophilic & Dipole (Difluoroethoxy) Analyte->PFP_Mech2 PFP_Mech3 Cation-Exchange (Protonated Amine) Analyte->PFP_Mech3 C18_Result Poor Retention (Matrix Suppression) C18_Mech->C18_Result PFP_Result Optimal Retention & High Sensitivity PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result PFP_Mech3->PFP_Result

Fig 1. Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated aniline retention.

Regulatory Framework: The Self-Validating System

To ensure the trustworthiness of the analytical data, the method must be validated according to the FDA ICH M10 guidelines for Bioanalytical Method Validation[2]. A self-validating protocol inherently controls for systemic errors by incorporating Stable-Isotope Labeled Internal Standards (SIL-IS) to correct for matrix effects and extraction losses, alongside rigorous multi-level Quality Control (QC) samples to continuously monitor assay drift.

ICHM10 Start ICH M10 Bioanalytical Method Validation Selectivity Selectivity & Specificity (Blank Matrix Testing) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Start->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch QCs) Start->Accuracy Matrix Matrix Effect & Recovery (Factor Evaluation) Start->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Start->Stability Valid Validated LC-MS/MS Method Ready for Study Samples Selectivity->Valid Calibration->Valid Accuracy->Valid Matrix->Valid Stability->Valid

Fig 2. Core validation parameters required by FDA ICH M10 guidelines for LC-MS/MS bioanalysis.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation Workflow)

This extraction protocol is designed to maximize protein removal while maintaining the integrity of the analyte for PFP chromatography.

  • Step 1 (Aliquot): Transfer 50.0 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL low-bind Eppendorf tube.

  • Step 2 (Internal Standard Addition): Add 10.0 µL of the SIL-IS working solution (e.g., 4-(2,2-difluoroethoxy)-3-methoxyaniline-d3 HCl at 50 ng/mL).

  • Step 3 (Precipitation): Add 150 µL of ice-cold 100% Methanol. (Causality Note: Methanol is strictly used over Acetonitrile to prevent the introduction of π -competing solvents into the final extract, which would degrade PFP column performance).

  • Step 4 (Disruption): Vortex vigorously for 2 minutes at 2500 RPM to ensure complete disruption of protein-analyte binding.

  • Step 5 (Centrifugation): Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6 (Dilution): Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. (Causality Note: Diluting the organic extract with water reduces the injection solvent strength, preventing peak breakthrough and band broadening on the LC column).

  • Step 7 (Injection): Inject 2.0 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min re-equilibration. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Analyte: m/z 204.1 140.1; SIL-IS: m/z 207.1 143.1.

Data Presentation & Comparative Analysis

The experimental data clearly demonstrates the failure of standard hydrophobic retention (C18) and the success of multi-modal retention (PFP) for this specific molecular class.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 Phase (1.7 µm)PFP Phase (1.7 µm)
Retention Time ( tR​ ) 0.85 min (Elutes in Void Volume)2.65 min (Optimal Retention)
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing due to silanols)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) < 2,000> 15,000
Absolute Matrix Factor 42% (Severe Ion Suppression)98% (Negligible Matrix Effect)
Signal-to-Noise at 1 ng/mL 3:1 (Fails ICH M10 criteria)45:1 (Robust quantification)

Table 2: ICH M10 Validation Summary for the PFP Method The PFP-based method was subjected to rigorous validation per FDA ICH M10 guidelines[2], proving its reliability for high-throughput clinical sample analysis.

Validation ParameterTarget ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)
LLOQ 1.0 ng/mL6.27.5103.4
Low QC (LQC) 3.0 ng/mL4.15.298.2
Mid QC (MQC) 40.0 ng/mL2.83.6101.5
High QC (HQC) 80.0 ng/mL2.12.999.1
Linearity ( R2 ) 1.0 - 100.0 ng/mLN/AN/A> 0.9990

Conclusion

For the bioanalysis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, standard C18 methodologies are fundamentally inadequate due to the molecule's high polarity and basicity. By transitioning to a PFP stationary phase and utilizing methanol as the organic modifier, analytical scientists can exploit π−π , dipole, and cation-exchange interactions. This mechanistic shift guarantees robust retention, eliminates matrix suppression, and ensures full compliance with ICH M10 validation standards.

References

  • [2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Determination of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

Introduction In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(2,2-difluoroethoxy)-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride is a key intermediate in the synthesis of various therapeutic agents. Its molecular structure, featuring an aromatic amine, a methoxy group, and a difluoroethoxy moiety, presents a unique analytical challenge. Ensuring its purity requires robust, selective, and validated analytical methods.

This technical guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. We will move beyond rote protocols to explore the scientific rationale behind method selection, drawing upon principles of chromatographic separation and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, stability-indicating purity method.

The Analytical Challenge: Understanding the Molecule

The chemical properties of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride dictate the strategy for its HPLC analysis:

  • Basic Nature: The primary aniline group (pKa typically ~4-5) is basic and will be protonated at acidic pH. This is crucial for controlling retention and achieving symmetrical peak shapes, as interactions with residual silanols on silica-based columns can cause peak tailing.

  • Aromaticity: The benzene ring offers opportunities for alternative chromatographic interactions, such as π-π stacking, which can be exploited to enhance selectivity.[3]

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., unreacted starting materials, isomers, by-products) or degradation (e.g., oxidation).[4][5] A successful HPLC method must be "stability-indicating," meaning it can resolve the main compound from all potential process impurities and degradants.[6][7]

Comparative Methodologies: A Tale of Two Columns

The heart of any HPLC separation is the column.[8] We will compare two reversed-phase methods that employ stationary phases with fundamentally different separation mechanisms to achieve distinct selectivity profiles. Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[9][10]

Method A: The Industry Standard - C18 (L1) Column

The C18, or octadecylsilane, column is the most widely used stationary phase in RP-HPLC.[9][11] Its long alkyl chains provide a non-polar environment where separation is primarily driven by hydrophobic interactions. Non-polar compounds are retained longer than polar compounds.

Rationale for Selection: The C18 column is a proven, robust choice for a wide range of small molecules, making it an essential starting point for method development. Its separation mechanism is well-understood and predictable.

Method B: An Alternative Selectivity Approach - Phenyl-Hexyl (L11) Column

A phenyl-based stationary phase offers a mixed-mode separation mechanism. It provides baseline hydrophobic interactions, similar to a C18, but with the added dimension of π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[3]

Rationale for Selection: For aromatic compounds like our target molecule and its potential isomers or impurities, the π-π interactions of a phenyl column can provide unique selectivity that a standard C18 column may lack. This is particularly useful for separating structurally similar compounds where hydrophobicity differences are minimal.

Experimental Workflow and Validation Strategy

A scientifically sound purity method is a self-validating system. The workflow must be logical, reproducible, and designed to prove the method is fit for its purpose, in alignment with ICH Q2(R2) guidelines.[12][13][14]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation SamplePrep Sample & Standard Preparation (Diluent: 50:50 ACN/H2O) System HPLC System (Pump, Autosampler, Detector) SamplePrep->System MobilePhase Mobile Phase Preparation (Aqueous Buffer & Organic) MobilePhase->System Column Thermostatted Column Compartment System->Column MethodA Method A (C18) Column->MethodA Inject MethodB Method B (Phenyl-Hexyl) Column->MethodB Inject Data Data Acquisition (Chromatogram) MethodA->Data MethodB->Data Purity Purity Calculation (% Area Normalization) Data->Purity Validation Method Validation (ICH Q2(R2) Parameters) Purity->Validation Selectivity_Logic cluster_analyte Analyte Properties cluster_column Column Chemistry cluster_outcome Performance Outcome Analyte 4-(2,2-difluoroethoxy)-3-methoxyaniline HCl Hydrophobicity Aromaticity (π-electrons) Basicity C18 C18 (L1) Column Strong Hydrophobic Weak π-π Analyte:f0->C18:f0 Primary Interaction Analyte:f1->C18:f1 Minor Interaction Phenyl Phenyl-Hexyl (L11) Column Moderate Hydrophobic Strong π-π Analyte:f0->Phenyl:f0 Interaction Analyte:f1->Phenyl:f1 Key Interaction Resolution Resolution C18->Resolution:f0 Leads to Phenyl->Resolution:f1 Leads to

Caption: Relationship between analyte properties, column chemistry, and separation outcome.

Conclusion and Recommendations

Both the standard C18 and the alternative Phenyl-Hexyl columns can form the basis of a validatable HPLC method for the purity determination of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride. However, they are not interchangeable.

  • Method A (C18 Column): This method is robust and effective for general purity assessment and for resolving impurities with significant differences in hydrophobicity. It serves as an excellent, reliable primary method for routine quality control.

  • Method B (Phenyl-Hexyl Column): This method demonstrates superior selectivity for separating structurally similar isomers, a common challenge in pharmaceutical analysis. The π-π interactions provide a critical advantage where hydrophobic interactions alone are insufficient. This method is highly recommended for development batches where the impurity profile is complex or unknown, and as an orthogonal method for confirming purity results from a C18 column.

Final Recommendation: For comprehensive characterization and validation, it is best practice to develop and validate both methods. The C18 method can be used for routine release testing, while the Phenyl-Hexyl method serves as a powerful tool for in-depth impurity profiling and as a secondary, orthogonal method to ensure no impurities are being missed. This dual-method approach provides a highly trustworthy and scientifically rigorous system for ensuring the purity of this critical pharmaceutical intermediate.

References
  • Sigma-Aldrich. "USP HPLC Columns." Accessed March 7, 2024.
  • Thermo Fisher Scientific. "Reversed Phase HPLC Columns." Accessed March 7, 2024. (Describes various reversed-phase chemistries including phenyl phases).
  • Torontech. "5 Main Types of HPLC Columns Explained." Accessed March 7, 2024. (Overview of common HPLC columns, highlighting the prevalence of C18).
  • GenTech Scientific. "Different Types of HPLC Columns Used in Analysis." Published April 24, 2020. (General guide on HPLC column types).
  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Published June 2022. [Link]

  • SCION Instruments. "HPLC Column Selection Guide." Accessed March 7, 2024.
  • International Council for Harmonisation. "Validation of Analytical Procedure Q2(R2)." Published March 24, 2022. [Link]

  • Thermo Fisher Scientific. "Simultaneous Determination of Aromatic Amines and Pyridines in Soil." Application Note 111.
  • Pharmaguideline. "Different Types of HPLC Columns Used in Analysis." Accessed March 7, 2024. (Explains the role of physical parameters like column length and particle size).
  • Orochem Technologies. "Reversed-Phase Chromatography & HPLC Columns." Accessed March 7, 2024.
  • LabRulez LCMS. "Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column." Accessed March 7, 2024.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Accessed March 7, 2024. (Explanation of ICH Q2(R2)
  • YouTube. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." Published by Lab Compliance. Accessed March 7, 2024. (Video overview of ICH Q2(R2) parameters).
  • Pharmaceutical Technology. "A New Approach to Forced Degradation Studies Using Anhydrous Conditions." Published March 17, 2021.
  • Benchchem. "An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline." Accessed March 7, 2024.
  • ScienceDirect. "Forced degradation and impurity profiling: A review." Journal of Pharmaceutical and Biomedical Analysis.
  • ACS Publications. "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines." Analytical Chemistry.
  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." Published March 31, 2022. [Link]

  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds.
  • Sygnature Discovery. "A practical guide to forced degradation and stability studies for drug substances." Published October 12, 2023. [Link]

  • BioPharm International. "Forced Degradation Studies for Biopharmaceuticals." Published October 2, 2017. (General principles of forced degradation, applicable across molecule types).
  • ResearchGate. "Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants." Published August 2014.
  • LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." Published November 1, 2011. (Overview of column types for polar compounds).
  • Open Access Journals. "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development." Pharmaceutica Analytica Acta.
  • Phenomenex. "Normal-phase vs. Reversed-phase Chromatography." Accessed March 7, 2024.
  • Benchchem. "Common side products in the synthesis of 4-Fluoro-2-methoxy-N-methylaniline." Accessed March 7, 2024.
  • Taylor & Francis Online. "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." Analytical Letters.
  • ACS Publications. "Difluoroalkylation of Anilines via Photoinduced Methods." The Journal of Organic Chemistry. (Research article on aniline synthesis, relevant to understanding potential by-products).
  • Medson. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica. (Example of a validated RP-HPLC method for a methoxy-containing compound).
  • US EPA. "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Wiley Online Library. "Simultaneous determination of four fluorescent whitening agents...by...ultra high performance liquid chromatography..." Journal of Separation Science. (Details on UV absorption characteristics of aniline-containing structures).
  • ZeptoMetrix. "HPLC Standards." Accessed March 7, 2024.
  • ScienceDirect. "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International.
  • Veeprho. "Aniline Impurities and Related Compound." Accessed March 7, 2024. (Lists common types of impurities found in aniline-based compounds).
  • IIVS.org. "Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
  • PubMed. "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica.
  • South Fork Instruments. "UV Absorbance Spectroscopy for Inline Process Monitoring." Accessed March 7, 2024. (Explains the value of multiwavelength UV detection).
  • Waters Corporation. "Developing liquiD Chromatography methoDs for Food AnAlysis.
  • PubMed. "Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors." Forensic Science International.
  • Google Patents. "CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

Sources

Validation

IR spectroscopy peak assignments for 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing IR Methodology

I'm now fully immersed in the DOT language, finalizing a comprehensive Graphviz diagram detailing a self-validating ATR-FTIR protocol, including a KBr comparison. I'm focusing on the diagram's structure to communicate a clear workflow contrasting the ATR-FTIR and KBr methods in the sample analysis, ensuring specified colors and contrast adhere to standards. I've documented all steps.

Defining Spectral Signatures

I am now focusing on refining the functional group analysis, specifically defining the benzene substitution pattern. I've noted the critical C-H out-of-plane bending modes in the 800-880 cm⁻¹ range and confirmed the 1,2,4-trisubstituted benzene peaks, documenting them in my table, with intensity notes. I am documenting the full ATR correction process.

IR Spectroscopy Peak Assignments for 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride: A Comparative Analytical Guide

Executive Summary

The spectroscopic characterization of pharmaceutical intermediates is a critical checkpoint in drug development. 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride (CAS: 1431965-74-0) is a highly functionalized aniline salt whose infrared (IR) spectrum is defined by a complex interplay of ionic hydrogen bonding, highly polar halogenated ethers, and aromatic ring vibrations.

This guide provides an in-depth comparison of the IR peak assignments for this hydrochloride salt against its free base alternative. Furthermore, it evaluates the causality behind choosing Attenuated Total Reflectance (ATR-FTIR) over traditional Transmission (KBr pellet) techniques for the structural validation of amine hydrochlorides.

Structural & Mechanistic Overview

To accurately assign the IR spectrum of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, we must deconstruct its functional architecture:

  • Primary Amine Hydrochloride ( Ar−NH3+​Cl− ): The protonation of the aniline nitrogen fundamentally alters the high-frequency region of the spectrum, replacing sharp N−H stretches with a massive, broad ionic envelope.

  • Fluorinated Ether ( Ar−O−CH2​CHF2​ ): The highly electronegative fluorine atoms create a massive dipole moment change during vibration, dominating the fingerprint region.

  • Methoxy Group ( Ar−O−CH3​ ): Contributes to both aliphatic C−H stretching and ether C−O−C stretching.

  • 1,2,4-Trisubstituted Aromatic Ring: Dictates the specific C−H out-of-plane bending modes at the lower end of the spectrum.

Workflow Start Sample: 4-(2,2-difluoroethoxy)- 3-methoxyaniline HCl Decision Select IR Sampling Technique Start->Decision ATR ATR-FTIR (Recommended) Decision->ATR Routine QA/QC KBr Transmission (KBr Pellet) Decision->KBr High-Freq Resolution ATR_Pros Non-destructive No ion-exchange risk Preserves NH3+ envelope ATR->ATR_Pros KBr_Cons Risk of KBr/Cl- exchange Hygroscopic water band Masks critical salt peaks KBr->KBr_Cons Correction Apply ATR Correction (Normalizes penetration depth) ATR_Pros->Correction Data Validated Salt Spectrum KBr_Cons->Data Artifact Risk Correction->Data

Decision matrix for IR sampling of amine hydrochloride salts.

Comparative Analytical Techniques: ATR-FTIR vs. KBr Pellet

When analyzing hydrochloride salts, the choice of sample introduction is as critical as the interpretation of the data itself.

The Pitfalls of KBr Transmission for Hydrochlorides: While KBr pellets offer excellent high-frequency resolution, they introduce two severe mechanistic artifacts when analyzing amine hydrochlorides:

  • Solid-State Ion Exchange: When an amine hydrochloride ( R−NH3+​Cl− ) is ground with a vast excess of KBr under extreme pressure (typically 10 tons), a halide exchange reaction can occur ( R−NH3+​Cl−+KBr⇌R−NH3+​Br−+KCl ). Because the hydrobromide salt has a different crystal lattice and hydrogen-bonding network, the resulting spectrum will exhibit shifted N−H+ peaks that do not represent the original bulk material[1].

  • Hygroscopicity: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O−H stretching band around 3400 cm⁻¹, which directly overlaps with and obscures the critical N−H+ stretching envelope required to confirm salt formation[1].

The ATR-FTIR Advantage: Attenuated Total Reflectance (ATR) requires zero sample preparation, eliminating both moisture introduction and ion-exchange risks. However, analysts must account for the physics of the evanescent wave. The penetration depth ( dp​ ) of the IR beam in ATR is directly proportional to the wavelength ( λ ). Consequently, high-wavenumber peaks (like the N−H+ stretch at 3000 cm⁻¹) will appear artificially weaker compared to low-wavenumber peaks (like the C−F stretch at 1100 cm⁻¹)[2]. Applying an automated "ATR Correction" algorithm normalizes these intensities to match transmission data.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system , where each step inherently verifies the integrity of the previous one.

Step 1: System Baseline Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum. The absence of peaks in the 3000–2800 cm⁻¹ (organic residues) and 1600 cm⁻¹ (water) regions validates a pristine optical path.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride directly onto the crystal. Lower the pressure anvil.

  • Self-Validation: Monitor the live IR throughput (often displayed as the "gauge" on the software). Stop applying pressure exactly when the live absorbance of the strongest peak (typically the C−F stretch around 1150 cm⁻¹) plateaus. This confirms optimal optical contact without crushing the crystal.

Step 3: Data Acquisition & Mathematical Correction

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an ATR Correction algorithm (assuming a diamond crystal, refractive index n=2.4 ).

  • Self-Validation: Post-correction, the relative intensity of the N−H+ region (3200–2600 cm⁻¹) should increase relative to the fingerprint region, confirming the successful normalization of wavelength-dependent penetration[2].

Quantitative Data: IR Peak Assignments (Salt vs. Free Base)

The most definitive way to utilize IR spectroscopy for this compound is to track the conversion of the free base to the hydrochloride salt. The table below summarizes the critical peak shifts.

Functional GroupVibration ModeFree Base Alternative (cm⁻¹)Hydrochloride Salt (cm⁻¹)Intensity & Mechanistic Notes
Amine / Ammonium N−H Stretch~3450 (asym), ~3350 (sym)3200 – 2600 Critical Shift: The sharp primary amine doublets disappear, replaced by a massive, broad N−H+ envelope due to intense ionic hydrogen bonding with the chloride counterion[3][4].
Ammonium Overtone / Comb.Absent2500 – 2000 Multiple weak-to-medium "ammonium bands" appear on the low-frequency shoulder of the main envelope[4].
Amine / Ammonium N−H Bend~1620 (scissoring)1625 – 1560 (asym)1550 – 1500 (sym)The NH3+​ group exhibits two distinct bending modes. These are surprisingly weak compared to the massive stretching envelope[4].
Aromatic Ring C=C Stretch~1600, ~1510~1600, ~1510 Sharp, medium intensity. Often overlaps with the N−H bending modes.
Fluorinated Ether C−F Stretch1250 – 11001250 – 1100 Very Strong. The CHF2​ group produces intense asymmetric and symmetric stretches. Fluorine's high electronegativity causes a massive dipole change, dominating this region[5][6].
Alkyl Aryl Ethers C−O−C Asym. Stretch1250 – 12001250 – 1200 Strong. This peak heavily overlaps with the C−F stretching band, creating a complex, unresolved multiplet[5].
Alkyl Aryl Ethers C−O−C Sym. Stretch1050 – 10001050 – 1000 Medium-Strong. Distinct from the C−F region.
Aromatic Ring C−H Out-of-Plane Bend880 – 800880 – 800 Two bands typical of 1,2,4-trisubstituted benzenes: ~870 cm⁻¹ (isolated H) and ~820 cm⁻¹ (two adjacent H's).

Causality & Expert Interpretation

The "Fingerprint Blob" Phenomenon: Novice analysts often struggle with the 1300–1100 cm⁻¹ region of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride, as it appears as a broad, complex "blob" rather than distinct peaks. This is a direct consequence of vibrational superposition. Both the methoxy ( Ar−O−CH3​ ) and difluoroethoxy ( Ar−O−CH2​CHF2​ ) groups possess asymmetric C−O−C stretches in this exact window[5]. Furthermore, the C−F bonds in the difluoroethoxy group are highly polar. According to the Beer-Lambert law and IR selection rules, the intensity of an IR peak is proportional to the square of the change in the dipole moment ( (∂μ/∂x)2 ). Because C−F bonds have an extreme dipole moment, their stretching vibrations yield overwhelmingly intense peaks that readily swallow the adjacent ether vibrations[6].

Diagnostic Confirmation of Salt Formation: When evaluating the success of a crystallization process for this intermediate, the fingerprint region is largely useless because it remains virtually identical between the free base and the salt. The absolute diagnostic marker is the 3200–2600 cm⁻¹ region . If residual free base is present in the hydrochloride salt batch, you will observe sharp, weak "spikes" protruding from the top of the broad N−H+ envelope around 3400 cm⁻¹. This serves as a rapid, definitive QA/QC check for batch purity[3][4].

References

  • Grokipedia. "Hydrochloride - Spectroscopic Characteristics." Grokipedia. Available at:[Link]

  • Kindle-Tech. "What Are The Disadvantages Of Kbr Pellets? Avoid Moisture & Prep Errors In Ftir Analysis." Kindle-Tech. Available at:[Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, September 2019. Available at:[Link]

  • Analytical Technologies Limited. "ATR Accessory - Technical Comparison." Analytical Group. Available at:[Link]

  • National Institutes of Health (PMC). "Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data." PMC. Available at:[Link]

  • RSC Advances. "CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination." Royal Society of Chemistry, April 2019. Available at:[Link]

Sources

Comparative

A Comparative Guide: Difluoroethoxy vs. Trifluoromethoxy Aniline Derivatives in Drug Discovery

Executive Summary The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. When optimizing aniline derivatives—a ubiquitous scaffold in pharmaceuticals—replacing a metabolically labile methoxy (-OCH₃) group with fluorinated bioisosteres like trifluoromethoxy (-OCF₃) or difluoroethoxy (-OCH₂CHF₂) can profoundly alter the molecule's behavior.

This guide provides an objective, data-driven comparison of these two substituents, analyzing their impact on lipophilicity, electronic distribution, metabolic stability, and target engagement.

Physicochemical Properties: The Causality of Fluorination

The choice between a -OCF₃ and a -OCH₂CHF₂ group is rarely arbitrary; it is dictated by the specific physicochemical liabilities of the lead compound.

Lipophilicity and Partitioning

The -OCF₃ group is frequently referred to as a "super-halogen" due to its extreme lipophilicity, boasting a Hansch π value of +1.04[1]. Incorporating this group significantly increases the overall LogP of the parent aniline, which can enhance passive membrane permeability but may also drive non-specific protein binding and off-target toxicity.

Conversely, the -OCH₂CHF₂ group offers a more balanced partition coefficient. The presence of the -CH₂- spacer and the polarized C-H bond of the difluoromethyl moiety lowers the lipophilicity compared to perfluoroalkyl groups[2]. This makes the difluoroethoxy group an excellent alternative when the extreme lipophilicity of -OCF₃ leads to "brick-dust" solubility issues.

Electronic Effects and Aniline Basicity (pKa)

The basicity of the aniline nitrogen is critical for target engagement (e.g., salt bridge formation) and physiological solubility.

  • Trifluoromethoxy (-OCF₃): This group is strongly electron-withdrawing (Hammett σp​ ≈ +0.35). When attached to an aniline ring, it pulls electron density away from the amine nitrogen via inductive and resonance effects, significantly decreasing its basicity. For instance, 4-(trifluoromethoxy)aniline has a predicted pKa of ~3.75[3], meaning it will be predominantly unprotonated at physiological pH (7.4).

  • Difluoroethoxy (-OCH₂CHF₂): The -CH₂- spacer acts as an electronic insulator, preventing the strong inductive pull of the -CF₂- group from fully reaching the aromatic system. Consequently, the basicity of the aniline is preserved to a greater extent, resulting in a higher pKa relative to the -OCF₃ analog.

Conformational Dynamics and Hydrogen Bonding

The -OCF₃ group typically adopts a rigid conformation orthogonal to the aromatic ring to minimize steric clash and maximize hyperconjugation. The -OCH₂CHF₂ group is conformationally flexible, allowing it to adapt to varying steric demands within a target binding pocket. Furthermore, the terminal -CHF₂ proton can act as a weak, lipophilic hydrogen bond donor, a feature completely absent in the -OCF₃ group[2].

G Start Lead Compound (Aniline Scaffold) Design Bioisosteric Replacement (-OCF3 vs -OCH2CHF2) Start->Design Synth Synthesis of Fluorinated Derivatives Design->Synth Eval1 Physicochemical Profiling (pKa, LogD, Solubility) Synth->Eval1 Eval2 In Vitro ADME (Microsomal Stability) Synth->Eval2 Eval3 Target Binding Affinity (IC50 / Kd) Synth->Eval3 Decision Candidate Selection Eval1->Decision Eval2->Decision Eval3->Decision

Workflow for evaluating fluorinated aniline bioisosteres in lead optimization.

Metabolic Stability and Pharmacokinetics

A primary driver for fluorination is the mitigation of oxidative metabolism. The C-F bond is one of the strongest in organic chemistry (485.3 kJ/mol)[4].

  • -OCF₃: This group completely blocks O-dealkylation by cytochrome P450 (CYP) enzymes. While this extreme stability is beneficial for extending half-life, it can sometimes lead to unacceptably slow clearance rates.

  • -OCH₂CHF₂: This group offers a "soft drug" approach. While the terminal -CHF₂ provides metabolic robustness, the -CH₂- spacer is theoretically susceptible to CYP-mediated oxidation. However, the adjacent electron-withdrawing fluorines significantly deactivate this position compared to a standard ethoxy group, offering a tunable metabolic clearance rate[2].

G Aniline Fluorinated Aniline Derivative OCF3 Trifluoromethoxy (-OCF3) Aniline->OCF3 OCH2CHF2 Difluoroethoxy (-OCH2CHF2) Aniline->OCH2CHF2 Metab1 Highly Resistant to CYP450 Oxidation OCF3->Metab1 Metab2 Potential Oxidation at -CH2- Spacer OCH2CHF2->Metab2 Result1 Extended Half-Life (High Lipophilicity) Metab1->Result1 Result2 Moderate Half-Life (Balanced Lipophilicity) Metab2->Result2

Comparative metabolic pathways of trifluoromethoxy and difluoroethoxy anilines.

Case Studies in Lead Optimization

Topoisomerase II Poisons: In the optimization of ARN16267 derivatives, researchers explored the bioisosteric replacement of a methoxy group on an aniline-like ring. The introduction of a -OCF₃ group returned a 2-fold increased activity (IC₅₀ = 7.3 μM). Interestingly, the -OCH₂CHF₂ and difluoromethoxy analogs also maintained potent activity (IC₅₀ = 9.2 μM and 11.4 μM, respectively), demonstrating that the slightly more polar difluoro-derivatives can achieve comparable target engagement while potentially offering superior solubility profiles[5].

IRAK4 Inhibitors: During the development of IRAK1/4/pan-FLT3 kinase inhibitors for acute myeloid leukemia, researchers found that maximum electron-withdrawal is not always optimal. Analogs containing the less electron-withdrawing difluoromethoxy and difluoroethoxy groups actually exhibited improved IRAK4 inhibition relative to the trifluoromethoxy derivative[6].

Quantitative Data Summary

PropertyTrifluoromethoxy (-OCF₃)Difluoroethoxy (-OCH₂CHF₂)Causality / Impact on Drug Design
Lipophilicity (Hansch π ) +1.04+0.30 to +0.50 (est.)-OCF₃ drives high membrane permeability but risks non-specific binding and hERG liability.
Electronic Effect ( σp​ ) +0.35+0.10 to +0.15 (est.)-OCF₃ strongly withdraws electrons; -OCH₂CHF₂ is insulated by the -CH₂- spacer.
Aniline pKa (para-sub) ~3.75~4.20-OCF₃ significantly reduces aniline basicity; -OCH₂CHF₂ preserves more basic character.
Metabolic Stability (CYP) Extremely HighModerate to High-OCF₃ is practically inert; -OCH₂CHF₂ offers a tunable clearance rate.
Conformational Flexibility Rigid (Orthogonal)Flexible-OCH₂CHF₂ adapts better to constrained binding pockets.
H-Bond Donor Capacity NoneWeak (via -CHF₂)-OCH₂CHF₂ can form lipophilic hydrogen bonds, enhancing target affinity.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate these derivatives, the following self-validating protocols must be strictly adhered to.

Protocol: Potentiometric Determination of Aniline pKa

Causality: Determining pKa is critical because it dictates the ionization state at physiological pH, directly impacting solubility and membrane permeability.

  • Calibration: Calibrate the pH electrode using standard aqueous buffer solutions (pH 4.01, 7.00, 10.01) to ensure a Nernstian response.

  • Sample Preparation: Dissolve the fluorinated aniline derivative in a co-solvent system (e.g., 50% methanol/water) at a concentration of 1 mM. Maintain a constant ionic strength using 0.15 M KCl as a background electrolyte.

  • Titration: Acidify the solution to pH ~2.0 using standardized 0.1 M HCl. Titrate with standardized 0.1 M NaOH in small increments (e.g., 0.05 mL). Allow the system to reach thermodynamic equilibrium after each addition before recording the pH.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point.

  • Self-Validation: Perform the titration in triplicate. Run a known standard (e.g., unsubstituted aniline, literature pKa 4.6) alongside the test compounds to validate system accuracy.

Protocol: In Vitro Microsomal Stability Assay

Causality: Measuring intrinsic clearance ( CLint​ ) determines if the structural modification successfully prevents rapid first-pass metabolism without rendering the compound completely uncleared.

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Incubation: Add the test compound (final concentration 1 μM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Time-Course: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a predetermined internal standard.

  • Quantification: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Include a positive control (e.g., verapamil, known for rapid clearance) and a negative control (buffer without NADPH) to ensure enzyme viability and rule out non-CYP degradation.

Sources

Validation

Comparative Mass Fragmentation Profiling of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

A High-Resolution LC-MS/MS Guide for Structural Elucidation of Fluorinated Aniline Building Blocks As a Senior Application Scientist specializing in mass spectrometry and Drug Metabolism and Pharmacokinetics (DMPK), I fr...

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Author: BenchChem Technical Support Team. Date: March 2026

A High-Resolution LC-MS/MS Guide for Structural Elucidation of Fluorinated Aniline Building Blocks

As a Senior Application Scientist specializing in mass spectrometry and Drug Metabolism and Pharmacokinetics (DMPK), I frequently evaluate the analytical performance of fluorinated building blocks. The compound 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride is a highly specialized intermediate utilized in the synthesis of advanced therapeutics (such as kinase inhibitors and receptor antagonists).

In modern drug discovery, replacing standard methoxy groups with fluorinated ethers (like difluoroethoxy or trifluoromethoxy) is a proven strategy to block metabolic hotspots and modulate lipophilicity. However, these modifications drastically alter the molecule's behavior in the gas phase. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 4-(2,2-difluoroethoxy)-3-methoxyaniline against two structural alternatives: 4-(trifluoromethoxy)-3-methoxyaniline and 3,4-dimethoxyaniline .

Self-Validating Experimental Protocol

To ensure that the observed diagnostic ions are true collision-induced dissociation (CID) products and not in-source artifacts, the following step-by-step methodology operates as a strict, self-validating system.

Step 1: Sample Preparation & Internal Standardization

  • Action: Prepare the target and alternative compounds at 10 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike the solution with 1 µg/mL Sulfamethoxazole as an internal standard (IS).

  • Causality: The inclusion of the IS validates the ionization efficiency of the electrospray source. If the IS signal drops, it flags matrix-induced ion suppression, ensuring that the absence of a fragment peak is due to structural differences rather than poor ionization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Utilize a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.5 mL/min.

  • Causality: Separating the analytes temporally before mass spectrometer introduction prevents space-charge effects and competitive ionization in the source, guaranteeing predictable and reproducible protonation [M+H]+.

Step 3: High-Resolution MS/MS Acquisition

  • Action: Operate a Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Infuse a lock mass, such as hexakis(1H,1H,2H-difluoroethoxy)phosphazene (m/z 622.0295), for real-time mass axis calibration [3].

  • Causality: Sub-ppm mass accuracy is analytically non-negotiable when differentiating isobaric neutral losses (e.g., distinguishing a 64.01 Da loss from a 65.99 Da loss). The lock mass ensures environmental fluctuations do not compromise mass assignment.

Step 4: Collision Energy (CE) Ramping

  • Action: Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV during data-dependent MS/MS acquisition.

  • Causality: Stepped CE ramping acts as an internal validation of bond strength. It ensures the simultaneous capture of low-energy peripheral cleavages (e.g., ether loss) and high-energy core fragmentations (e.g., aromatic ring opening) within a single composite spectrum.

Protocol A Sample Prep 10 µg/mL + IS Spike B UHPLC Separation C18, 0.5 mL/min A->B C ESI+ Ionization Lock Mass Calibration B->C D CID Fragmentation CE Ramping 15-45 eV C->D E Spectral Alignment & Annotation D->E

Self-Validating LC-MS/MS Workflow for Fluorinated Anilines.
Comparative Fragmentation Analysis

The analytical performance of a building block in DMPK studies relies heavily on its ability to produce predictable, high-abundance diagnostic fragments. Table 1 summarizes the quantitative high-resolution mass data comparing the target compound with its non-fluorinated and fully fluorinated alternatives.

Table 1: High-Resolution Precursor and Diagnostic Product Ions (Positive ESI)

CompoundPrecursor Ion [M+H]+Primary Fragment (m/z)Secondary Fragment (m/z)Characteristic Neutral Loss
4-(2,2-difluoroethoxy)-3-methoxyaniline 204.0836140.0712125.047764.01 Da (CH₂=CF₂)
4-(trifluoromethoxy)-3-methoxyaniline 208.0585142.0668127.043365.99 Da (CF₂O)
3,4-dimethoxyaniline 154.0868139.0633122.036815.02 Da (•CH₃)
Mechanistic Causality of Neutral Losses

The data reveals stark differences in gas-phase stability and fragmentation pathways, driven entirely by the structural nuances of the ether substituents:

1. The Target: 4-(2,2-difluoroethoxy)-3-methoxyaniline The 2,2-difluoroethoxy group provides a highly specific diagnostic handle. Because it possesses β -hydrogens adjacent to the fluorinated carbon, it undergoes a charge-remote macroscopic elimination under CID. The ether oxygen abstracts a β -hydrogen, expelling 1,1-difluoroethene (CH₂=CF₂, 64.01 Da) as a neutral molecule. This low-energy cleavage leaves behind a highly stable 4-hydroxy-3-methoxyaniline cation (m/z 140.0712). Subsequent higher-energy collisions strip the methyl radical (15 Da) and ammonia (17 Da) from the aromatic core.

2. Alternative 1: 4-(trifluoromethoxy)-3-methoxyaniline Conversely, the trifluoromethoxy alternative completely lacks β -hydrogens and therefore cannot eliminate an alkene. Instead, it requires significantly higher collision energy to induce a complex rearrangement involving fluorine migration to the aromatic ring, ultimately expelling carbonyl fluoride (CF₂O, 65.99 Da) [1, 2]. The ~2 Da difference between the target's loss of CH₂=CF₂ and the alternative's loss of CF₂O makes HRMS essential for differentiating these substructures in complex biological matrices.

3. Alternative 2: 3,4-dimethoxyaniline The non-fluorinated analog exhibits the standard, predictable behavior of aromatic methoxy groups: the homolytic cleavage of the O-CH₃ bond to expel a methyl radical (•CH₃, 15.02 Da) , forming an odd-electron radical cation at m/z 139.0633.

Fragmentation M [M+H]+ m/z 204.0836 Precursor Ion F1 m/z 140.0712 Loss of CH2=CF2 M->F1 Neutral Loss: 64.01 Da (1,1-difluoroethene) F2 m/z 125.0477 Loss of •CH3 F1->F2 Neutral Loss: 15.02 Da (Methyl Radical) F3 m/z 123.0446 Loss of NH3 F1->F3 Neutral Loss: 17.03 Da (Ammonia)

ESI-MS/MS Fragmentation Pathway of 4-(2,2-difluoroethoxy)-3-methoxyaniline.
Conclusion & Analytical Best Practices

When integrating 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride into a drug discovery pipeline, analytical scientists must leverage its unique propensity to shed 1,1-difluoroethene (64.01 Da).

Unlike the trifluoromethoxy group, which requires high CE to fragment and yields the CF₂O loss [2], the difluoroethoxy group fragments at relatively low collision energies. Therefore, when programming Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays, CE should be optimized on the lower end (15-25 eV) to maximize the yield of the m/z 140.0712 diagnostic ion. Pushing the CE too high will prematurely shatter the resulting aminophenol core, reducing the overall sensitivity of the assay.

References
  • Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry. PubMed Central (PMC).[Link] [1]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubMed Central (PMC).[Link] [2]

  • Untargeted Mass Spectrometry-Based Metabolomics Tracks Molecular Changes in Raw and Processed Foods and Beverages. bioRxiv.[Link] [3]

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride. The information herein i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride. The information herein is designed to establish a self-validating system of safety, grounding procedural steps in the chemical's specific hazard profile. Our objective is to empower you with the expertise to manage this compound safely, ensuring both personal and environmental protection.

Hazard Assessment: Understanding the Inherent Risks

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride belongs to the class of substituted aromatic amines. This structural classification is central to its hazard profile. Aromatic amines, as a class, are known for their potential toxicity, and the presence of halogens (in this case, fluorine) necessitates specific handling and disposal considerations.[1][2][3]

A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound and its structural analogs include:

Hazard CategoryDescriptionPotential Consequences
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]Systemic toxic effects, potential organ damage.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][7]Chemical burns, dermatitis, and severe eye damage.
Respiratory Irritation May cause irritation to the respiratory tract upon inhalation of dust or aerosols.Coughing, shortness of breath, and inflammation of the respiratory system.
Sensitization May cause an allergic skin reaction (skin sensitizer).[4]Development of chemical allergies upon repeated exposure.
Chronic Exposure Prolonged or repeated exposure may cause damage to organs.[8]Long-term health effects, targeting specific organ systems.
Environmental Hazard The compound class is often toxic to aquatic life.[4][6][8]Environmental contamination if not disposed of correctly.

The hierarchy of controls dictates that engineering controls (like fume hoods) are the primary defense. The Personal Protective Equipment (PPE) detailed below is the critical final barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Respiratory Protection: A Non-Negotiable Control

All handling of 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[4][9][10][11] The fume hood is the primary engineering control to prevent inhalation of airborne particulates or vapors.

In the event of a spill or failure of the primary engineering control, emergency respiratory protection is required. A full-face respirator equipped with organic vapor cartridges is necessary for these situations.[11] Standard surgical masks provide no protection.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times when the compound is being handled.[4][9][11]

  • Recommended for High-Risk Procedures: For tasks involving larger volumes (>50 mL) or with a significant risk of splashing, a face shield must be worn in addition to safety goggles.[11][12]

Hand Protection: Selecting the Right Barrier

Given the high potential for dermal absorption and irritation, glove selection is critical. No single glove material protects against all chemicals indefinitely.

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental Contact: Suitable for handling sealed containers and brief, non-splash transfers.[4][11][13]Provides a good general barrier, but breakthrough times can be short for many organic compounds. Must be replaced immediately upon contamination.
Butyl Rubber or Neoprene Extended Contact: Required for spill cleanup, direct immersion, or procedures with prolonged handling.[11][13][14]These materials offer superior resistance to a broader range of chemicals, including aromatic and halogenated compounds. Always consult the manufacturer's chemical resistance guide.[12]

Best Practice: Double gloving is strongly recommended for most operations to provide an additional layer of protection and allow for safe removal of the outer glove if contamination occurs.[11]

Body and Foot Protection
  • Laboratory Coat: A flame-retardant lab coat must be worn and kept fully buttoned to protect skin and personal clothing.[11][12]

  • Chemical-Resistant Apron: When handling quantities greater than 100 mL or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11][13]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9][11][12] Fabrics such as polyester or acrylic should be avoided.

Operational Plan: A Step-by-Step Workflow for Safety

A systematic approach ensures that safety protocols are integrated into the entire experimental workflow.

  • Preparation:

    • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly before starting any work.

    • Assemble PPE: Gather all necessary PPE. Inspect gloves for any signs of degradation, such as discoloration or pinholes, before use.[11][15]

    • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Prepare Spill Kit: Ensure a spill kit rated for organic amines is readily accessible.

  • Handling:

    • Don PPE: Put on all required PPE before entering the designated handling area.

    • Work Zone: Conduct all manipulations of the compound exclusively within the sash of the chemical fume hood.[4][11]

    • Minimize Aerosols: When handling the solid hydrochloride salt, be careful to avoid creating dust. For liquid transfers, use a syringe or pipette to minimize splashes.[11]

    • Storage: Keep the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4]

  • Post-Handling and Decontamination:

    • Surface Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[11]

    • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.

    • Glove Removal: Use the proper technique to remove gloves, peeling them off without allowing the contaminated exterior to touch your skin.[11]

    • Hand Washing: Immediately and thoroughly wash hands with soap and water after all work is complete and PPE has been removed.[4][6][11]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) risk_assessment 1. Conduct Risk Assessment (Quantity, Procedure) fume_hood 2. Verify Fume Hood (Certified & Operational) risk_assessment->fume_hood select_ppe 3. Select Appropriate PPE fume_hood->select_ppe lab_coat 4. Lab Coat & Apron select_ppe->lab_coat inner_gloves 5. Inner Gloves (Nitrile) lab_coat->inner_gloves goggles 6. Goggles & Face Shield inner_gloves->goggles outer_gloves 7. Outer Gloves (Butyl/Neoprene) goggles->outer_gloves work_area HANDLE CHEMICAL IN FUME HOOD outer_gloves->work_area Proceed to Handling remove_outer 8. Remove Outer Gloves remove_apron 9. Remove Apron/Coat remove_outer->remove_apron remove_face 10. Remove Face/Eye Protection remove_apron->remove_face remove_inner 11. Remove Inner Gloves remove_face->remove_inner hand_wash 12. WASH HANDS THOROUGHLY remove_inner->hand_wash Final Step work_area->remove_outer After Handling

Sources

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